Calcium fluorophosphate
Description
Historical Context and Evolution of Calcium Fluorophosphate (B79755) Studies
The study of calcium phosphates dates back to the late 18th century, with the discovery of their presence in bones. mdpi.comnih.gov The specific crystal structure of apatites, including fluorapatite (B74983), was determined in the early 1930s. mdpi.com A significant milestone in the study of synthetic calcium fluorophosphate was its development as a host material for phosphors in fluorescent lighting in the mid-20th century. wikipedia.org Synthetic fluorapatite doped with manganese and antimony became the foundation for halophosphor fluorescent tube phosphors. wikipedia.org Further research in the 1960s explored the potential of neodymium-doped this compound (Nd:FAP) as a laser crystal, demonstrating its high gain and efficiency. rruff.infooptica.org More recent studies have focused on nanosized and nanocrystalline forms of this compound, exploring their unique properties and potential applications in various fields, including biomedicine. mdpi.comresearchgate.net
Significance of this compound as a Host Material in Inorganic Systems
The apatite structure of this compound is remarkably accommodating, allowing for the substitution of its constituent ions (Ca²⁺, PO₄³⁻, F⁻) with a variety of other ions without significant structural disruption. researchgate.net This characteristic makes it an exceptional host material in inorganic systems. The ability to dope (B7801613) this compound with rare-earth and transition metal ions has been a primary driver of its research. wu.ac.thrsc.orgacs.org
When doped with specific ions, this compound exhibits strong luminescence, making it a valuable phosphor material. researchgate.netsci-hub.se The choice of dopant ion determines the color and characteristics of the emitted light. For example, synthetic fluorapatite doped with manganese-II and antimony-V was crucial for the development of fluorescent tube phosphors. wikipedia.org
Furthermore, the crystal field environment within the this compound lattice influences the spectroscopic properties of the dopant ions. tandfonline.com This allows for the tuning of absorption and emission spectra, which is critical for applications such as solid-state lasers. rruff.infooptica.org The structural flexibility also allows for the incorporation of multiple dopants, enabling phenomena like energy transfer between ions to enhance luminescent properties. researchgate.net
Research Landscape and Key Areas of Investigation for this compound
Current research on this compound is diverse and spans several key areas:
Luminescent Materials: A significant portion of research focuses on developing novel phosphors for applications in solid-state lighting, such as white light-emitting diodes (WLEDs). This involves exploring the effects of different rare-earth dopants (e.g., Eu³⁺, Tb³⁺, Dy³⁺) and their concentrations on the photoluminescent properties of the material. wu.ac.th
Solid-State Lasers: The development of high-performance laser crystals continues to be an active area of investigation. rruff.infooptica.org Research focuses on improving the crystal growth processes to obtain large, high-quality crystals and on co-doping with other ions to enhance laser efficiency and performance. rruff.infooptica.org
Biomaterials: The biocompatibility and similarity of this compound to the mineral component of bone and teeth have led to its investigation for biomedical applications. taylorandfrancis.comnih.gov Research in this area includes the development of bioactive coatings for implants, bone cements, and materials for dental remineralization. nih.govbham.ac.ukrsc.org
Nanomaterials: The synthesis and characterization of nanosized this compound are of growing interest. mdpi.comresearchgate.net Nanoparticles of this material can exhibit enhanced properties and are being explored for applications in areas such as drug delivery and advanced composites. researchgate.netresearchgate.net
Overview of Crystallographic Systems Relevant to this compound Research
This compound, in its most common form as fluorapatite, crystallizes in the hexagonal crystal system . wikipedia.org It belongs to the space group P6₃/m. researchgate.net
The crystal structure of fluorapatite is characterized by a framework of Ca²⁺ and PO₄³⁻ ions, with F⁻ ions located in channels running parallel to the c-axis. researchgate.net There are two distinct crystallographic sites for the calcium ions, referred to as Ca(I) and Ca(II). rruff.infooptica.org
Ca(I) sites: These sites have C₃ point symmetry and are surrounded by nine oxygen atoms. optica.org Forty percent of the Ca²⁺ ions occupy these sites. rruff.info
Ca(II) sites: These sites have C₁h point symmetry and are coordinated to six oxygen atoms and one fluorine atom. rruff.infooptica.org Sixty percent of the Ca²⁺ ions are located in these sites. rruff.info
The presence of these two distinct calcium sites is significant for its use as a host material, as dopant ions can substitute for calcium at either site, leading to different spectroscopic properties. rruff.infooptica.org For instance, in neodymium-doped this compound, the Nd³⁺ ions preferentially substitute at the Ca(II) sites. rruff.infooptica.org
| Property | Description |
| Crystal System | Hexagonal wikipedia.org |
| Space Group | P6₃/m researchgate.net |
| Calcium Ion Sites | Two distinct sites: Ca(I) and Ca(II) rruff.infooptica.org |
| Ca(I) Site Symmetry | C₃ optica.org |
| Ca(II) Site Symmetry | C₁h rruff.infooptica.org |
This crystallographic versatility is fundamental to the wide range of research and applications involving this compound.
Structure
2D Structure
Properties
CAS No. |
7789-74-4 |
|---|---|
Molecular Formula |
CaFH2O3P |
Molecular Weight |
140.06 g/mol |
IUPAC Name |
calcium;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/Ca.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4) |
InChI Key |
RSHPNSZNALBASS-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])F.[Ca+2] |
Canonical SMILES |
OP(=O)(O)F.[Ca] |
Other CAS No. |
7789-74-4 |
Pictograms |
Irritant |
Related CAS |
15181-43-8 (Parent) |
Synonyms |
ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |
Origin of Product |
United States |
Synthesis Methodologies and Crystal Growth Processes of Calcium Fluorophosphate
Solid-State Reaction Techniques for Polycrystalline Calcium Fluorophosphate (B79755)
Solid-state reaction is a conventional and widely utilized method for synthesizing thermally stable inorganic compounds like calcium fluorophosphate (fluorapatite, FAp). This technique involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid phases to form the desired product.
High-Temperature Solid-State Reactions
High-temperature solid-state synthesis is a primary route for producing well-crystallized, polycrystalline this compound. The process consists of intimately mixing stoichiometric amounts of solid precursors, which typically include a calcium source, a phosphate (B84403) source, and a fluoride (B91410) source. The powdered mixture is often pelletized to ensure good contact between reactant particles and then heated in a furnace at high temperatures for extended periods.
The synthesis of fluorapatite (B74983) via this method generally occurs at temperatures ranging from 900°C to 1370°C. mcgill.cageoscienceworld.orgfunctmaterials.org.ua For instance, a complete reaction to form Ca₅(PO₄)₃F has been demonstrated at 900°C. functmaterials.org.ua Another approach involves sintering pressed pellets at temperatures as high as 1300°C for 2 hours to ensure the formation of a dense, crystalline ceramic. unlv.edu Common precursors include tricalcium phosphate [Ca₃(PO₄)₂], calcium carbonate (CaCO₃), calcium fluoride (CaF₂), and di-calcium phosphate anhydrous (CaHPO₄). geoscienceworld.orgsphinxsai.com The reaction between calcium fluoride and tri-calcium phosphate is a direct route to forming fluorapatite. unlv.edu The final product's characteristics, such as phase purity and crystallinity, are highly dependent on the reaction temperature, duration, and the reactivity of the starting materials.
Table 1: High-Temperature Solid-State Reaction Parameters for this compound
| Calcium Source | Phosphate Source | Fluoride Source | Reaction Temperature (°C) | Reaction Time | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Ca₃(PO₄)₂ | - | CaF₂ | 1200 | 2 hours | Standard method for producing fluorapatite. | unlv.edu |
| - | - | - | 900 | Not Specified | Temperature for total synthesis of Ca₁₀(PO₄)₆F₂. | functmaterials.org.ua |
| CaCO₃ | CaHPO₄ | Not Specified (General CaP) | 1300 | Not Specified | Produces a pure, stoichiometric, and crystalline phase. | sphinxsai.com |
| CaSO₄ | Ca₃(PO₄)₂ | CaF₂ | 500 - 800 | 12 - 72 hours | Used for synthesizing mixed phosphate-sulfate apatites. | geoscienceworld.org |
Mechanochemical Synthesis Approaches
Mechanochemical synthesis is a technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. mdpi.com This method can produce nanostructured materials by activating precursors through intense grinding, which creates defects, reduces particle size, and increases the surface area available for reaction. sanu.ac.rsnih.govmdpi.com
For this compound, mechanochemical synthesis involves milling a mixture of precursors, such as calcium hydroxide (B78521) [Ca(OH)₂], phosphorus pentoxide (P₂O₅), and calcium fluoride (CaF₂), in a planetary ball mill. sanu.ac.rsresearchgate.net Research has shown that milling these reactants can lead to the formation of a carbonated fluorhydroxyapatite intermediate after 5 hours, which then transforms into carbonated fluorapatite after 9 hours of milling. sanu.ac.rs This method avoids the high temperatures required for conventional solid-state reactions and can yield nanocrystalline powders directly. sanu.ac.rssciendo.com The process kinetics are rapid; for similar calcium phosphate systems, the desired phase can begin to form within minutes of milling. nih.gov
Table 2: Mechanochemical Synthesis Parameters for this compound
| Precursors | Milling Equipment | Milling Time | Key Findings | Citation |
|---|---|---|---|---|
| Ca(OH)₂, P₂O₅, CaF₂ | Planetary Ball Mill | 5 - 9 hours | Formation of carbonated fluorhydroxyapatite (5h) and carbonated fluorapatite (9h). | sanu.ac.rs |
| General: Ca(H₂PO₄)₂·H₂O, CaO, Ca(OH)₂, P₂O₅ | High-Energy Ball Mill | 30 min - 2 hours | General method for producing nanocrystalline hydroxyapatite (B223615), applicable to fluorapatite with a fluoride source. | nih.gov |
Solution-Based Precipitation and Crystallization Methods
Solution-based methods offer excellent control over the composition, particle size, and morphology of this compound by conducting the reaction in a liquid medium. These techniques generally operate at lower temperatures than solid-state reactions.
Hydrothermal Synthesis Routes
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave. This method is highly effective for producing well-crystallized, single-phase this compound with controlled morphologies, such as microrods or nanorods. rsc.orgresearchgate.netresearchgate.net
In a typical hydrothermal synthesis of fluorapatite, aqueous solutions of a calcium salt [e.g., calcium nitrate (B79036), Ca(NO₃)₂], a phosphate source [e.g., ammonium (B1175870) phosphate, (NH₄)₂HPO₄], and a fluoride source (e.g., ammonium fluoride, NH₄F) are mixed. The resulting solution is sealed in a Teflon-lined autoclave and heated to temperatures between 120°C and 250°C for several hours or days. geoscienceworld.orgrsc.orgnih.gov The elevated temperature and pressure accelerate the dissolution and crystallization processes, leading to a highly crystalline product. Additives like sodium citrate (B86180) can be used as crystal modifiers to influence the size and shape of the final particles. rsc.orgresearchgate.net
Table 3: Hydrothermal Synthesis Parameters for this compound
| Calcium Source | Phosphate Source | Fluoride Source | Temperature (°C) | Time | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Ca(NO₃)₂ | (NH₄)₂HPO₄ | NH₄F | 180 | 24 hours | Facile one-step synthesis of uniform FAP microrods using sodium citrate as a modifier. | rsc.orgresearchgate.net |
| Hydroxyapatite | - | NaF | 70 | 5 days | Synthesis of FA nanorods by dissolving hydroxyapatite in the presence of fluoride. | nih.gov |
| General Precursors | General Precursors | General Precursors | 250 | 7 - 14 days | Used for synthesizing mixed phosphate-sulfate apatites under hydrothermal conditions. | geoscienceworld.org |
Co-precipitation Techniques
Co-precipitation is a versatile and widely used wet-chemical method for synthesizing this compound at or near room temperature. The process involves dissolving soluble calcium, phosphate, and fluoride salts in an aqueous solution and then inducing precipitation by adjusting the pH, typically through the addition of a base like ammonium hydroxide. nih.govresearchgate.net
The formation of fluorapatite occurs as the concentrations of Ca²⁺, PO₄³⁻, and F⁻ ions exceed the solubility product of Ca₅(PO₄)₃F. nih.gov For example, a solution of calcium nitrate can be mixed with a solution containing ammonium phosphate and ammonium fluoride, with the pH carefully controlled to initiate the precipitation of fluorapatite. researchgate.netpnu.edu.ua The resulting precipitate is often amorphous or poorly crystalline and may require an aging step at a slightly elevated temperature (e.g., 70°C) or a subsequent calcination step to improve crystallinity. unlv.edunih.gov This method allows for the synthesis of nano-sized fluorapatite powders. researchgate.net
Table 4: Co-precipitation Synthesis Parameters for this compound
| Calcium Source | Phosphate Source | Fluoride Source | pH | Post-Treatment | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Ca(NO₃)₂ | (NH₄)₂HPO₄ | NH₄F | Not Specified | Drying | Resulted in nanosized powders of fluorapatite. | functmaterials.org.ua |
| Anhydrite (from phosphogypsum) | H₃PO₄ | NH₄F | Not Specified | None | Novel synthesis using industrial waste as a precursor. | researchgate.net |
| HNO₃-dissolved HA | (from HA) | NaF | 6 - 11 | Aging at 70°C for 5 days | pH-sensitive process; produces nanorods with incorporated carbonate at high pH. | nih.gov |
| FeCl₂·4H₂O / FeCl₃·6H₂O | (from FAP) | (from FAP) | 11 | Heating at 300°C | Synthesis of Fe₃O₄ nanoparticles coated with fluorapatite via co-precipitation. | d-nb.info |
Sol-Gel Methods
The sol-gel method is a chemical synthesis technique that produces solid materials from small molecules. For this compound, the process starts with the formation of a colloidal suspension (the "sol") of precursors in a liquid phase, which then undergoes gelation to form a continuous network (the "gel"). This gel, a solid matrix filled with the solvent, is then dried and heat-treated (calcined) to yield the final crystalline product. nih.govzu.edu.pk
Common precursors for the sol-gel synthesis of fluorapatite include calcium nitrate [Ca(NO₃)₂·4H₂O] as the calcium source and triethyl phosphite (B83602) [P(OC₂H₅)₃] or phosphoric acid (H₃PO₄) as the phosphorus source, often in an ethanol-water solvent. nih.govresearchgate.net A fluoride source, such as ammonium fluoride (NH₄F) or hexafluorophosphoric acid (HPF₆), is incorporated into the sol. nih.govresearchgate.net After aging and drying, the gel is calcined at temperatures typically between 400°C and 1000°C. nih.govresearchgate.net The sol-gel technique offers excellent molecular-level mixing of precursors, leading to high product homogeneity and purity at lower crystallization temperatures compared to solid-state reactions. nih.govacerp.ir It is also effective for creating thin film coatings. mdpi.comcore.ac.uk
Table 5: Sol-Gel Synthesis Parameters for this compound
| Calcium Precursor | Phosphorus Precursor | Fluoride Precursor | Solvent | Calcination Temp. (°C) | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Calcium nitrate | Triethyl phosphite | Ammonium fluoride | Ethanol (B145695)/Water | Up to 1000 | Allows precise control over fluoride substitution levels; firing temperature alters dissolution rate. | nih.gov |
| Calcium nitrate tetrahydrate | Di-Ammonium hydrogen phosphate | Ammonium fluoride | Ethanol | 800 | A reliable and simple method for producing nano-sized fluorapatite particles. | zu.edu.pk |
| Calcium diethoxide | Phosphoric acid | Ammonium fluoride | Anhydrous Ethanol | 460 | Produced an amorphous powder that crystallized into pure fluorapatite upon heating. | researchgate.net |
| Calcium nitrate | PO(OH)₃₋ₓ(OEt)ₓ | HPF₆ | Ethanol | > 400 | HPF₆ addition forms nanocrystalline CaF₂ which improves gelation. Pure FHA phase forms above 700°C. | researchgate.net |
Glass and Glass-Ceramic Fabrication Incorporating Fluorophosphate Components
Fluorophosphate-based materials are notable for their unique optical and mechanical properties, which are a hybrid of the characteristics of fluoride and oxide materials. grafiati.com The fabrication of these materials into amorphous glasses and partially crystalline glass-ceramics is a key area of research.
Melt-Quenching Procedures
The melt-quenching technique is a standard and widely used method for the synthesis of fluorophosphate glasses. spbstu.ru This process involves the melting of a homogenous mixture of raw materials at high temperatures, followed by rapid cooling to prevent the formation of a crystalline structure. google.com
The initial step in this procedure is the careful selection and weighing of high-purity precursor materials. These typically include phosphate, calcium, sodium, and fluoride salts. google.com The homogenous mixture is then placed in a crucible, often made of platinum or glassy carbon, and heated in a furnace. google.comusp.br Melting temperatures can range from 900 to 1400°C, depending on the specific composition of the glass. spbstu.rugoogle.com To prevent unwanted reactions and maintain the purity of the melt, the process is often carried out in an inert atmosphere, such as argon. spbstu.ru
Once the melt has reached a homogenous liquid state, it is rapidly cooled or "quenched." This can be achieved by pouring the melt onto a preheated metallic plate or into a mold. google.comnih.gov The rapid solidification freezes the disordered atomic structure of the liquid, resulting in an amorphous glass. To relieve internal stresses that can develop during quenching, the resulting glass is typically annealed at temperatures ranging from 300 to 500°C. google.com
A study on zirconium-added fluorophosphate glasses detailed a two-stage heating process. The initial mixture was preheated at 140 to 190°C for one hour before being ground again and then melted at a higher temperature between 1050°C and 1400°C for one to four hours. google.com The subsequent quenching was performed in a preheated stainless steel or graphite (B72142) mold at 300 to 600°C, followed by annealing. google.com
Controlled Crystallization of Glasses
Glass-ceramics are polycrystalline materials produced through the controlled crystallization of a base glass. grafiati.com This process, also known as devitrification, allows for the fabrication of materials with tailored properties that combine the advantages of both glasses and crystalline solids. usp.br For fluorophosphate systems, this can result in materials with the low phonon energy and broad optical window of fluorides, along with the high chemical and mechanical stability of oxides. grafiati.comusp.br
The process begins with a base glass, typically fabricated via the melt-quenching method described previously. This glass is then subjected to a specific heat treatment schedule. d-nb.info Differential Thermal Analysis (DTA) is a crucial technique used to determine the key temperatures for this process, namely the glass transition temperature (Tg) and the crystallization temperature (Tc). d-nb.info
The heat treatment generally involves heating the glass to a temperature near the crystallization peak and holding it for a specific duration to allow for the nucleation and growth of crystalline phases within the amorphous glass matrix. For example, in a study on lead tungsten fluorophosphate glasses, heat treatments were performed at temperatures near the crystallization peaks identified by DTA to precipitate specific crystalline phases like lead fluorophosphate (Pb5F(PO4)3) or cubic lead fluoride (β-PbF2). The duration of these heat treatments can range from a few hours to as long as 48 hours. grafiati.com The resulting microstructure consists of fine, often nano-sized, crystals dispersed within the residual glass phase. grafiati.com
The type and concentration of the crystalline phases can be controlled by the initial glass composition and the heat treatment parameters. For instance, a study found that a lead tungsten fluorophosphate glass with 50% lead fluoride preferentially precipitated lead fluorophosphate, while a composition with 60% lead fluoride precipitated cubic lead fluoride.
Single Crystal Growth Techniques for this compound
The production of large, high-quality single crystals of this compound is essential for certain applications, particularly in optics and laser technology. Melt growth techniques, where the crystal is grown from a liquid phase, are the most common methods employed. photonics.com
Czochralski Method for High-Quality Single Crystals
The Czochralski method, also known as crystal pulling, is a widely used technique for growing large, high-purity single crystals of various materials, including semiconductors, metals, and salts. wikipedia.org This method is capable of producing high-quality calcium fluoride crystals, which share similar properties with this compound. pvatepla-cgs.com
In the Czochralski process, the raw material is melted in a crucible. A seed crystal, with the desired crystallographic orientation, is attached to a rod and lowered until it just touches the surface of the melt. photonics.comwikipedia.org The seed is then slowly pulled upwards while being rotated. wikipedia.org As the seed is withdrawn, a thin film of the melt adheres to it and cools, solidifying into a single crystal that replicates the orientation of the seed. photonics.com
Precise control over the temperature gradients, pulling rate, and rotation speed is critical to maintain a constant diameter and produce a large, cylindrical single crystal, often referred to as a boule. wikipedia.org The entire process is typically conducted in a controlled, inert atmosphere to prevent contamination. wikipedia.org For volatile materials, a modification known as the Liquid Encapsulated Czochralski (LEC) technique can be used to suppress evaporation. wikipedia.org
| Czochralski Method Parameters | Description |
| Pulling Rate | The speed at which the seed crystal is withdrawn from the melt. |
| Rotation Speed | The rate at which the seed crystal and the growing crystal are rotated. |
| Temperature Gradient | The change in temperature between the melt and the growing crystal. |
| Atmosphere | Typically an inert gas like argon to prevent oxidation and contamination. |
Bridgman Method for Bulk Crystal Growth
The Bridgman method, also known as the Bridgman-Stockbarger method, is another prominent technique for growing bulk single crystals from a melt. mdpi.com It is particularly suitable for materials where better control over temperature gradients is required to achieve lower defect densities. photonics.com This method has been successfully used to grow calcium fluoride single crystals up to 20 mm in diameter. inoe.ro
In the vertical Bridgman method, the raw material is placed in a cylindrical crucible with a conical tip at the bottom. The crucible is then lowered from a hot zone of a furnace, where the material is completely molten, into a cooler zone. mdpi.cominoe.ro Crystallization begins at the conical tip, which acts as a seed selector, and the solid-liquid interface gradually moves upwards as the crucible descends, resulting in a single crystal that conforms to the shape of the crucible. mdpi.comresearchgate.net
A key advantage of the Bridgman method is that the crystal grows within the crucible, which can lead to better-controlled temperature conditions and potentially fewer defects compared to the Czochralski method. photonics.com However, a drawback is that the crystal is in contact with the crucible wall, which can induce mechanical stress. inoe.ro Therefore, an annealing step after growth is often necessary to reduce residual stress. inoe.roresearchgate.net The growth rate is a critical parameter; slower rates, such as 6 mm/h, have been found to yield better results for calcium fluoride, as higher rates can increase stress and the likelihood of polycrystalline formation. inoe.ro
| Bridgman Method Growth Parameters for CaF2 | Value | Reference |
| Growth Rate | 6 - 48 mm/h | inoe.ro |
| Optimal Growth Rate | 6 mm/h | inoe.ro |
| Dislocation Density | 5x10⁴ - 2x10⁵ per cm² | inoe.ro |
| Annealing Temperature | 1000 °C | researchgate.net |
| Annealing Duration | 3 hours | researchgate.net |
Influencing Parameters on this compound Synthesis and Crystallinity
The final properties of this compound, whether in glass, glass-ceramic, or single crystal form, are highly dependent on various parameters during its synthesis. Controlling these factors is crucial for achieving the desired phase, purity, and crystallinity.
Several key factors influence the synthesis and crystallinity:
Precursor Purity and Composition: The purity of the starting materials is fundamental. Impurities can introduce defects and alter the final properties of the material. photonics.com The stoichiometry of the precursors, or the Ca/P ratio, is a determining factor for the resulting calcium phosphate phase. cas.cz
Temperature: Temperature plays a critical role in all stages of synthesis. In melt-quenching, the melting temperature affects the homogeneity of the glass, while the cooling rate determines whether a glass or a crystalline material is formed. nih.gov For solid-state reactions, high temperatures are often required to produce well-crystallized products. cas.cz The temperature during crystallization and annealing processes directly controls the phase and size of the resulting crystals. inoe.roresearchgate.net
pH of the Solution: In precipitation methods, the pH of the reaction solution is a crucial parameter that influences the type of calcium phosphate phase that is formed. nih.gov
Atmosphere: As mentioned, performing synthesis in a controlled, inert atmosphere can prevent the incorporation of undesirable elements like oxygen, which can act as defects. wikipedia.orgresearchgate.net
Aging Time: In precipitation synthesis, the aging time, which is the duration the precipitate is left in its mother solution, can affect the thermal stability and structural perfection of the resulting crystals. cas.cz Longer aging times can lead to higher purity and improved crystallinity. cas.cz
Mechanical Parameters: In single crystal growth, mechanical factors such as pulling and rotation rates (Czochralski method) or the lowering rate (Bridgman method) have a direct impact on the crystal's quality, size, and defect density. wikipedia.orginoe.ro Stirring speed in precipitation methods also plays a role by influencing ion mobility and preventing particle agglomeration. cas.cz
The degree of crystallinity itself is a significant parameter, influencing the material's properties. For instance, studies on calcium phosphate nanoparticles have shown that the crystallinity can affect the adhesion and proliferation of bone marrow mesenchymal stem cells, with well-crystallized hydroxyapatite showing different biological responses compared to its amorphous counterpart. rsc.org The transformation from an amorphous calcium phosphate precursor to a crystalline phase is a key process in the formation of these materials. rsc.org
Effects of Reaction Temperature and Pressure
Reaction temperature and pressure are critical parameters that influence the kinetics of nucleation and crystal growth, phase purity, and microstructure of this compound.
High-temperature methods, such as solid-state reactions and melt-growth, are commonly employed. Solid-state synthesis often involves heating precursor powders at temperatures ranging from 700 to 1200°C. nih.govmdpi.com For instance, a solid-state reaction between β-Ca₃(PO₄)₂ and CaF₂ can be performed at approximately 1200°C in a nitrogen gas flow to produce fluorapatite. researchgate.net Sintering temperatures can promote the growth of fluorapatite crystals, which may enhance mechanical properties. mdpi.com In the synthesis of fluorapatite glass-ceramics, heat treatment between 750°C and 1200°C leads to the identification of fluorapatite as the main crystalline phase. nih.gov The degree of crystallinity often increases with temperature up to a certain point (e.g., 1100°C), after which it may decrease. nih.gov In one method, an amorphous calcium phosphate precipitate was crystallized into a pure fluoroapatite phase by heating to 460°C. researchgate.net
The Czochralski method, a melt-growth technique, is used to pull large, high-optical-quality single crystals from a congruently melting charge. optica.orgaps.org This process requires high temperatures, such as sintering the precursors at 1000°C before melting. ucf.edu To prevent common issues like crystal cracking, which is attributed to the low thermal conductivity of FAP, a low thermal gradient furnace is utilized. ucf.edu
Hydrothermal methods employ elevated pressure and moderate temperatures. Synthesis of fluorapatite nanorods and nanowires has been achieved under mild hydrothermal conditions of 121°C and 2 atm. nih.gov These conditions, often combined with chelating agents, allow for the slow release of ions and controlled crystal growth. nih.gov Mechanochemical synthesis represents another approach where the reaction can be initiated at lower temperatures, with one study reporting the synthesis occurring in a temperature range of 306-560°C. researchgate.net
| Synthesis Method | Temperature | Pressure | Effect on Product | Reference |
| Solid-State Reaction | 700-1200°C | Ambient | Promotes crystallization and grain growth. | nih.gov, mdpi.com |
| Solid-State Reaction | ~1200°C | Ambient | Formation of fluorapatite from β-Ca₃(PO₄)₂ and CaF₂. | researchgate.net |
| Crystallization | 460°C | Ambient | Transformation of amorphous precipitate to pure FAP phase. | researchgate.net |
| Melt-Growth (Czochralski) | >1000°C (sintering) | Ambient | Growth of large, high-quality single crystals. | ucf.edu |
| Hydrothermal | 121°C | 2 atm | Formation of FA nanorods and nanowires. | nih.gov |
| Mechanochemical | 306-560°C | Ambient | Initiation of the synthesis reaction. | researchgate.net |
| Low-Temp Mineralization | 120°C | Ambient | Densification through formation and growth of crystalline phases. | mdpi.com |
Role of Precursor Chemistry and Stoichiometry
The selection of precursors and their stoichiometric ratios are fundamental to the synthesis of pure-phase this compound. Various calcium, phosphate, and fluoride sources are utilized depending on the chosen synthesis method.
In solid-state syntheses, common precursors include calcium carbonate (CaCO₃), calcium hydrogen phosphate (CaHPO₄), and calcium fluoride (CaF₂). ucf.edu A typical reaction proceeds as follows: 6CaHPO₄ + 3CaCO₃ + CaF₂ → Ca₁₀(PO₄)₆F₂ + 3H₂O + 3CO₂ ucf.edu Deviations from ideal stoichiometry can be intentionally introduced. For instance, an excess of CaF₂ is often added to the melt during Czochralski growth to compensate for fluoride loss through evaporation. ucf.edu In another approach, a calcium-deficient hydroxyapatite precursor was corrected by adding CaCO₃ and decarbonating it to achieve the correct stoichiometry for tricalcium phosphate (TCP) before reacting with CaF₂. geoscienceworld.org
Wet chemical and sol-gel methods offer versatility in precursor selection. A synthesis in anhydrous ethanol used calcium ethoxide (Ca(OEt)₂), orthophosphoric acid (H₃PO₄), and ammonium fluoride (NH₄F). researchgate.net The use of an organometallic calcium source soluble in ethanol allows for a homogeneous reaction mixture. researchgate.net The Ca/P molar ratio in the precursor solution is a crucial factor, although it has been noted that even with a strict stoichiometric ratio, non-stoichiometric precursor phases like amorphous or calcium-deficient apatite can form. mdpi.com Achieving the stoichiometric Ca/P ratio of 1.67 is often a key goal for producing pure hydroxyapatite or fluorapatite. mdpi.com
The precursor chemistry also plays a role in doping the fluorapatite lattice. For example, to synthesize neodymium-doped FAP (FAP:Nd), neodymium oxide (Nd₂O₃) is added to the precursor mixture. ucf.edu Similarly, the stabilization of specific oxidation states of dopants can be influenced by precursor chemistry; the addition of Y₂O₃ during crystal growth was found to stabilize Cr⁴⁺ in the FAP lattice. aip.org
| Precursor System | Synthesis Method | Key Stoichiometric Considerations | Resulting Product | Reference |
| CaHPO₄, CaCO₃, CaF₂ | Solid-State Reaction | Stoichiometric mixture based on balanced equation. | This compound | ucf.edu |
| CaF₂, Tricalcium Phosphate (TCP) | Solid-State Reaction | TCP corrected for Ca-deficiency prior to reaction. | End-member Fluorapatite | geoscienceworld.org |
| Ca(OEt)₂, H₃PO₄, NH₄F | Solution (Ethanol) | Ca/P ratio close to 1.67. | Amorphous CPF with FAP composition. | researchgate.net |
| Ca(NO₃)₂, (NH₄)₂HPO₄, NH₄F | Wet Chemical | Ca/P molar ratio varied from 0.5 to 1.67. | Phase composition depends on Ca/P ratio and pH. | mdpi.com |
| CaHPO₄, CaCO₃, CaF₂, Nd₂O₃ | Melt-Growth | Excess CaF₂ added to compensate for evaporation. | Neodymium-doped FAP | ucf.edu |
Impact of Reaction Time and Cooling Rates
The duration of the reaction or heat treatment and the subsequent cooling rate significantly affect the crystallinity, crystal size, and microstructure of this compound.
In solid-state and melt-quenching methods, reaction time influences the extent of crystal growth. The development of needle-like fluorapatite crystals in a glass-ceramic required an initial heat treatment at 700°C for 8 hours, followed by a second treatment at 1,050°C for 2 hours. frontiersin.org The growth of crystals over time is a characteristic of processes like Ostwald Ripening, where larger crystals grow at the expense of smaller ones. frontiersin.org In solution-based methods, aging the precipitate can promote crystallization; short fluorapatite nanorods were produced after aging at 70°C for 5 days. nih.gov Conversely, some methods are very rapid, such as mechanochemical synthesis which can be completed in as little as 30 minutes. researchgate.net
Cooling rates are particularly critical in controlling the microstructure of glass-ceramics and preventing defects in large single crystals. Slow cooling rates (e.g., 2°C per minute) are often necessary to develop a dual microstructure of fluorapatite and other crystalline phases and to prevent the dissolution of sub-micrometer crystals. nih.gov Fast heating and cooling can lead to an increase in the size of fluorapatite crystals but may not yield the desired dual-phase microstructure. nih.gov When growing large single crystals by the Czochralski method, slow cooling over more than 24 hours was essential to solve the problem of cracking caused by thermal stress. ucf.edu
| Process | Parameter | Value/Rate | Effect | Reference |
| Glass-Ceramic Crystallization | Heat Treatment Time | 8h at 700°C + 2h at 1050°C | Development of needle-like FAP crystals. | frontiersin.org |
| Solution Precipitation | Aging Time | 5 days at 70°C | Formation of short FA nanorods (20-50 nm). | nih.gov |
| Mechanochemical Synthesis | Milling Time | 30 minutes | Completion of the synthesis reaction. | researchgate.net |
| Glass-Ceramic Microstructure | Heating/Cooling Rate | Slow (2°C/min) | Preserves dual microstructure, prevents crystal dissolution. | nih.gov |
| Single Crystal Growth | Cooling Time | >24 hours | Prevents cracking of the crystal boule. | ucf.edu |
pH and Solvent Effects in Solution-Based Methods
In solution-based synthesis routes like wet chemical precipitation and sol-gel methods, the solvent system and the pH of the reaction medium are paramount in determining the phase, morphology, and composition of the resulting this compound.
The choice of solvent can be critical. For example, synthesis in a nonaqueous medium like anhydrous ethanol is used to prevent the incorporation of hydroxyl (OH⁻) ions into the apatite structure, thereby promoting the formation of pure fluorapatite over hydroxy-fluorapatite. researchgate.net In one study, triethylamine-stabilized this compound ion clusters were prepared in an ethanol medium. bohrium.com Upon evaporation of the ethanol and triethylamine, these clusters converted to amorphous calcium phosphate, which could then be used for mineralization. bohrium.com
The pH of the solution directly influences the solubility of the precursor ions and the kinetics of precipitation. mdpi.com The formation of different calcium phosphate phases is highly pH-dependent. nih.gov For instance, in the absence of fluoride, acidic conditions (pH 5) favor the formation of monetite (CaHPO₄), while alkaline conditions (pH 10) lead to the precipitation of hydroxyapatite. nih.gov
This pH dependency is also crucial in the synthesis of fluorapatite. In a hydrothermal synthesis using EDTA as a chelating agent, precipitates of fluorapatite were formed only when the pH was in the acidic to neutral range (pH 4-6). nih.gov No precipitation occurred at alkaline pH (7-12) under these conditions, as the chelating ability of EDTA is pH-dependent, which controls the availability of free Ca²⁺ ions. nih.gov Furthermore, the pH affects the incorporation of other ions into the apatite lattice. At high pH, crystals have been shown to incorporate more carbonate and hydroxyl ions, even when the synthesis is targeted for fluorapatite. nih.gov This can result in the formation of a carbonated fluor-hydroxyapatite. nih.gov
| Solvent | pH Range | Key Effects | Resulting Phase/Morphology | Reference |
| Anhydrous Ethanol | N/A (Nonaqueous) | Prevents OH⁻ incorporation. | Amorphous precursor for pure FAP. | researchgate.net |
| Ethanol/Triethylamine | N/A (Nonaqueous) | Stabilizes ion clusters. | Amorphous calcium phosphate upon solvent removal. | bohrium.com |
| Aqueous Solution | 4.0 - 6.0 | Allows precipitation in the presence of EDTA. | Long FA crystals (nanorods/nanowires). | nih.gov |
| Aqueous Solution | 7.0 - 12.0 | Prevents precipitation in the presence of EDTA. | No precipitate formed. | nih.gov |
| Aqueous Solution | 6.0 - 11.0 | pH increase leads to more carbonate/hydroxyl incorporation. | Nanorods; carbonated fluor-hydroxyapatite at high pH. | nih.gov |
| Aqueous Solution | 5.0 | Favors less basic phosphate phase. | Monetite (CaHPO₄). | nih.gov |
| Aqueous Solution | 10.0 | Favors more basic phosphate phase. | Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). | nih.gov |
Advanced Structural and Spectroscopic Characterization of Calcium Fluorophosphate
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction is a primary technique for investigating the crystalline structure of materials. bham.ac.uk It provides information on the average structure, allowing for phase identification and purity assessment. bham.ac.uk
Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the phase purity and crystallinity of synthesized calcium fluorophosphate (B79755) materials. Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its identification. bham.ac.uk By comparing the experimental PXRD pattern of a calcium fluorophosphate sample to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), its identity and the presence of any crystalline impurities can be determined. bham.ac.uk
The crystallinity of the material is indicated by the sharpness of the diffraction peaks. Well-defined, sharp peaks suggest a highly crystalline structure, while broad peaks can indicate an amorphous or poorly crystalline nature. researchgate.net For instance, in the synthesis of calcium phosphate (B84403) materials, the transition from an amorphous to a crystalline phase with changes in reaction conditions can be monitored using PXRD. researchgate.net Furthermore, PXRD is essential for verifying the bulk purity of a sample, ensuring that the properties measured are representative of the intended material. ncl.ac.uk
Table 1: Example of PXRD Data Analysis for Calcium Phosphate Phases
| Sample | Crystalline Phase(s) Identified | Key Diffraction Peaks (2θ) | Crystallinity | Reference |
|---|---|---|---|---|
| CaP-1 | β-calcium pyrophosphate, β-tricalcium phosphate | Not specified | Crystalline | researchgate.net |
| CaP-2 | Amorphous calcium phosphate | Broad, undefined peaks | Amorphous | researchgate.net |
Rietveld refinement is a powerful analytical method applied to powder diffraction data to obtain detailed structural information. nih.gov This technique involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental pattern. nih.govrero.ch By minimizing the difference between the observed and calculated patterns, Rietveld refinement can yield precise structural parameters, including lattice parameters, atomic positions, and bond lengths. nih.govresearchgate.net
For multiphase materials, Rietveld refinement allows for the quantification of the different crystalline phases without the need for internal or external standards. nih.govrms-foundation.ch This is particularly useful in the study of calcium phosphate-based materials where multiple phases can coexist. nih.gov For example, in a study of untreated calcium phosphate from different mining zones, the Rietveld method was used to confirm the monoclinic crystal system and refine the cell parameters, revealing differences in the unit cell volume between samples from different locations. medcraveonline.com The refinement process can also provide information on crystallite size and microstrain from the broadening of diffraction peaks. medcraveonline.com
Table 2: Example of Structural Parameters from Rietveld Refinement of a Calcium Phosphate Compound
| Parameter | Value | Standard Deviation | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | - | medcraveonline.com |
| Space Group | P2/m | - | medcraveonline.com |
| a (Å) | 13.5 | - | medcraveonline.com |
| b (Å) | 6.7 | - | medcraveonline.com |
| c (Å) | 8.4 | - | medcraveonline.com |
For complex inorganic compounds like this compound, SCXRD can reveal the precise coordination of ions within the crystal lattice. creative-biostructure.com For instance, in a study of whitlockite, a natural counterpart of tricalcium phosphate, single-crystal XRD was used in conjunction with neutron diffraction to refine the crystal structure and determine the empirical formula, providing a detailed understanding of the atomic arrangement. mdpi.com The solved crystal structure from SCXRD enables the study of molecular packing and non-bonding interactions within the material. fzu.czwikipedia.org
Table 3: Example of Unit Cell Parameters Determined by Single-Crystal XRD for Whitlockite
| Parameter | Value | Standard Deviation | Reference |
|---|---|---|---|
| a (Å) | 10.3685 | 4 | mdpi.com |
| c (Å) | 37.1444 | 13 | mdpi.com |
Rietveld Refinement for Structural Parameters and Phase Quantification
Electron Microscopy Techniques for Morphological and Nanostructural Elucidation
Electron microscopy is an indispensable tool for visualizing the morphology and internal structure of materials at the micro- and nanoscale. delongamerica.com
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. academie-sciences.fr In the study of this compound and related materials, SEM is employed to analyze surface morphology, particle shape, size, and the state of aggregation. google.comgoogleapis.com The technique involves scanning the sample with a focused beam of electrons, and the resulting signals are used to create an image of the surface topography. academie-sciences.fr
SEM analysis can reveal important details about how particles are grouped together. For example, in the study of synthesized calcium phosphate powders, SEM images have shown the formation of highly agglomerated nanoparticle plates with irregular crystal shapes. researchgate.net This information is vital for understanding the material's physical properties and behavior in various applications. SEM can also be used to observe changes in surface morphology after certain treatments or reactions. google.com
Table 4: Example of Morphological Observations from SEM Analysis of Calcium Phosphate Materials
| Material | Observed Morphology | Particle Size/Features | Reference |
|---|---|---|---|
| Zirconium added fluorophosphate glass | Rich deposit of Ca-P layer | 20-100 nm particles | google.com |
| Calcium phosphate bioceramic | Agglomerated nanoparticle plates | Irregular crystal shapes | researchgate.net |
Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, or microstructure, of a material at the nanoscale. nih.gov By passing a beam of electrons through an ultra-thin sample, TEM can reveal features such as crystal lattice planes, defects, and the size and distribution of nanoparticles. researchgate.netdelongamerica.com
In the context of this compound-related materials, TEM has been used to characterize the size and shape of nanoparticles. For example, TEM images of core-shell nanoparticles involving calcium fluoride (B91410) showed nearly spherical core nanoparticles with an average diameter of approximately 4 nm. researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes of a crystal, providing direct evidence of its crystalline nature and structure. researchgate.net For instance, an HRTEM image of core/shell nanocrystals displayed a lattice spacing that was in good agreement with the known interplanar spacing of the shell material. researchgate.net TEM is also instrumental in observing the initial stages of crystal growth and the morphology of nanocrystals formed in solution. researchgate.netnih.gov
Table 5: Example of Nanostructural Data from TEM Analysis
| Material System | Feature Observed | Measurement | Reference |
|---|---|---|---|
| (CaF₂:Yb³⁺/Ho³⁺)@NaGdF₄ | Core nanoparticle diameter | ~4 nm | researchgate.net |
| (CaF₂:Yb³⁺/Ho³⁺)@NaGdF₄ | Lattice spacing (HRTEM) | 0.28 nm | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy provides detailed insights into the molecular structure and chemical bonding within a material by probing the vibrations of its constituent atoms.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a compound. In this compound, which is a form of fluorapatite (B74983), FTIR spectra are dominated by the vibrational modes of the phosphate (PO₄³⁻) groups. researchgate.net
The primary vibrational modes observed for the phosphate tetrahedron include:
ν₃ (Asymmetric Stretching): This mode typically appears as a very strong and broad absorption band in the region of 1025-1092 cm⁻¹. researchgate.net Specific peaks have been reported around 1026 cm⁻¹, 1039 cm⁻¹, and 1092 cm⁻¹. researchgate.net
ν₁ (Symmetric Stretching): A sharp absorption peak corresponding to this mode is observed around 963-964 cm⁻¹. researchgate.netgeologinenseura.fi
ν₄ (Antisymmetric Bending): This mode results in strong absorption bands typically found at approximately 560-602 cm⁻¹. researchgate.net Specific peaks have been identified at 560, 568, 570, 599, and 602 cm⁻¹. researchgate.netgeologinenseura.fi
The presence of other ions can also be detected. For example, a weak band around 3550 cm⁻¹ can indicate the substitution of fluoride ions by hydroxyl (OH⁻) groups. researchgate.net Carbonate substitutions, if present, give rise to bands around 1419-1450 cm⁻¹ and 870 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Vibrational Modes for this compound (Fluorapatite)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₃ (PO₄³⁻) | 1025 - 1092 | Asymmetric Stretching |
| ν₁ (PO₄³⁻) | 963 - 964 | Symmetric Stretching |
| ν₄ (PO₄³⁻) | 560 - 602 | Antisymmetric Bending |
| OH⁻ Substitution | ~3550 | O-H Stretching |
| CO₃²⁻ Substitution | 1419 - 1450, 870 | C-O Stretching and Bending |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar bonds. For this compound (fluorapatite), group theory predicts a total of 54 Raman active vibrational modes. geologyscience.ruresearchgate.net However, due to low intensities and other effects, a smaller number of modes are typically observed. geologyscience.ru
The observed Raman active vibrations for the phosphate groups in fluorapatite are:
ν₁ (Symmetric Stretching): This mode gives rise to a very strong and sharp peak, typically around 965 cm⁻¹. geologyscience.ru
ν₃ (Asymmetric Stretching): This mode is represented by a series of peaks in the range of 1035-1082 cm⁻¹. geologyscience.ru
ν₄ (Out-of-plane Bending): Several peaks corresponding to this mode are observed between 581 cm⁻¹ and 616 cm⁻¹. geologyscience.ru
ν₂ (In-plane Bending): Peaks for this mode are found around 430-445 cm⁻¹. geologyscience.ru
Lattice modes, which arise from the vibrations of the Ca-O and Ca-F bonds, are typically observed below 400 cm⁻¹. geologyscience.ru Studies have shown that the frequencies of these Raman bands can shift with changes in temperature and pressure. geologyscience.rugeoscienceworld.orgschweizerbart.de For instance, as temperature increases, the Raman frequencies of all observed bands for fluorapatite continuously decrease. geoscienceworld.orgschweizerbart.de Conversely, increasing pressure causes the Raman frequencies to increase. geologyscience.ruresearchgate.net
Table 2: Characteristic Raman Vibrational Modes for this compound (Fluorapatite)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₁ (PO₄³⁻) | ~965 | Symmetric Stretching |
| ν₃ (PO₄³⁻) | 1035 - 1082 | Asymmetric Stretching |
| ν₄ (PO₄³⁻) | 581 - 616 | Out-of-plane Bending |
| ν₂ (PO₄³⁻) | 430 - 445 | In-plane Bending |
| Lattice Modes | < 400 | Ca-O and Ca-F Vibrations |
Fourier Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei.
Solid-state ³¹P NMR spectroscopy provides valuable information about the phosphate groups in this compound. In pure, well-crystalline fluorapatite, the ³¹P NMR spectrum typically shows a single, sharp resonance. The chemical shift of this peak can vary slightly between studies but is generally reported in the range of 2.8 to 3.5 ppm. osti.govnih.govresearchgate.net
The presence of substitutions or disorder in the crystal lattice can lead to the appearance of additional peaks or broadening of the main resonance. For instance, in fluorapatites with some hydroxyl substitution, a signal around 3.1 ppm characteristic of hydroxyapatite (B223615) may be observed alongside the main fluorapatite peak at approximately 3.5 ppm. nih.gov The chemical environment around the phosphorus nucleus is sensitive to the nature of the neighboring anions in the crystal structure. osti.govresearchgate.net For example, the ³¹P chemical shift in chlorapatite is different from that in fluorapatite. osti.gov
Cross-polarization (CP) MAS NMR experiments can be used to distinguish between phosphorus nuclei in the bulk of the crystal and those on the surface. acs.org For example, surface phosphate sites can give rise to distinct shoulder peaks at different chemical shifts, such as 5.4 ppm and 0.8 ppm, depending on their protonation state. acs.org
Table 3: Representative ³¹P NMR Chemical Shifts in Apatites
| Compound/Environment | Chemical Shift (ppm) |
|---|---|
| Fluorapatite (bulk) | 2.8 - 3.5 |
| Hydroxyapatite (for comparison) | ~3.1 |
| Chlorapatite (for comparison) | ~1.7 - 2.7 |
| Unprotonated Surface Sites | ~5.4 |
| Protonated Surface Sites | ~0.8 |
| Diprotonated Surface Sites | ~ -4.5 |
Solid-state ¹⁹F NMR is highly sensitive to the local environment of the fluoride ions in the apatite structure. The ¹⁹F chemical shift is particularly influenced by the cations surrounding the fluoride ion. acs.org
In pure calcium fluorapatite, the ¹⁹F MAS NMR spectrum exhibits a primary resonance at approximately -103 ppm. nih.govresearchgate.netnasa.gov The introduction of other cations, such as strontium (Sr²⁺), in place of calcium (Ca²⁺) leads to the appearance of additional peaks at different chemical shifts. acs.org The chemical shift of the fluoride ion increases as the neighboring cation changes from calcium to strontium to barium. acs.org
The presence of defects or other phases can also be identified using ¹⁹F NMR. For example, signals around -105 ppm have been attributed to an amorphous phase, possibly CaF₂. nih.govresearchgate.net The correlation between the isotropic ¹⁹F chemical shift and the fluorine content allows for the quantification of fluorine in apatite-containing materials. nih.gov
Table 4: Representative ¹⁹F NMR Chemical Shifts in Fluoride-Containing Apatites
| Environment | Chemical Shift (ppm) |
|---|---|
| Fluorapatite (crystalline) | ~ -103 |
| Amorphous CaF₂-like phase | ~ -105 |
| Fluoride near water molecules in channels | ~ -96.5 |
| Fluoride with Sr²⁺ neighbors | Shifts upfield from -103 |
Solid-State 31P NMR
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition and chemical states on the very near-surface of a material, typically to a depth of 5-10 nanometers. eag.comwikipedia.orgionoptika.cominnovatechlabs.com The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.cominnovatechlabs.com The kinetic energies of these photoelectrons are characteristic of the elements and their chemical bonding environments. eag.comwikipedia.org
In the context of this compound, XPS is instrumental in verifying the homogeneity of the material at the nanoscale. For instance, studies on amorphous this compound precipitates have used XPS to confirm that the material is a single, homogeneous phase rather than a mixture of separate calcium phosphate and calcium fluoride phases. researchgate.net Analysis of the Ca 2p, P 2p, and F 1s core level spectra provides information on the binding energies of these elements, which can be compared to standard values to confirm the chemical state and bonding within the fluorophosphate matrix.
Research on various calcium phosphate materials has demonstrated the utility of XPS in differentiating between various phases. nih.govnih.gov The Ca/P and O/Ca atomic ratios derived from XPS peak intensities are key parameters for identification. nih.gov For this compound found as an impurity in phosphogypsum, XPS has been used alongside other techniques to identify its presence and characterize its surface bonding energy, which was found to be similar to other calcium phosphate compounds. researching.cn
The binding energies of the core electrons can be influenced by the local chemical environment. For example, shifts in the binding energies of O 1s, P 2p, and Ca 2p have been observed when comparing different forms of calcium phosphate, reflecting differences in their surface structures. rsc.org Adventitious carbon, commonly found on air-exposed surfaces, is often used as a reference for charge correction in non-conductive samples, with the C 1s peak typically set at a binding energy of 284.8 eV. wikipedia.org
Table 1: Representative XPS Data for Calcium Phosphate-Related Materials This table is illustrative and compiles typical data from various calcium phosphate studies to demonstrate the type of information obtained via XPS. Specific values for pure this compound may vary based on synthesis and processing.
| Element & Orbital | Binding Energy (eV) Range | Information Derived |
| Ca 2p | 346 - 348 (2p3/2), 350 - 352 (2p1/2) | Confirms presence and chemical state of calcium. |
| P 2p | 132 - 134 | Confirms presence and chemical state of phosphorus. |
| F 1s | 684 - 686 | Confirms presence and chemical state of fluorine. |
| O 1s | 530 - 533 | Provides information on oxide and phosphate environments. |
| C 1s | ~284.8 (adventitious) | Used for charge referencing. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ion Sites
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). It is particularly useful for studying the local environment and coordination of paramagnetic ions, such as transition metals or rare-earth elements, when they are doped into a diamagnetic host lattice like this compound. researchgate.netnih.gov Pure, unsubstituted calcium phosphates are typically EPR-silent. nih.gov
In the crystal structure of this compound (specifically, the apatite form, fluorapatite), there are two distinct crystallographic sites for calcium ions, denoted as Ca(I) and Ca(II). researchgate.netpublish.csiro.au When a paramagnetic ion like manganese (Mn²⁺) is introduced, EPR can determine which of these sites the dopant ion occupies. researchgate.netpublish.csiro.auacs.org Studies have successfully identified Mn²⁺ ions at both the Ca(I) and Ca(II) sites using EPR techniques. researchgate.net
The EPR spectrum provides key parameters, such as the g-factor and hyperfine coupling constants, which are sensitive to the symmetry and nature of the ligand field around the paramagnetic ion. For example, in copper (Cu²⁺)-doped this compound glasses, EPR analysis has shown that the coordination of Cu²⁺ ions can change from a tetragonal to a tetrahedral local symmetry depending on the copper oxide concentration. researchgate.net Similarly, studies on gadolinium (Gd³⁺)-doped synthetic fluorapatite have used EPR to identify different Gd³⁺ centers and determine their site occupancy between the Ca1 and Ca2 sites. researchgate.net
Pulsed EPR techniques, such as Electron Spin-Echo Envelope Modulation (ESEEM), can provide even more detailed information about the interactions between the paramagnetic center and surrounding nuclear spins, helping to map out the local environment of dopants. nih.govnih.gov
Table 2: EPR Parameters for Paramagnetic Ions in this compound and Related Materials This table summarizes findings from various studies on doped calcium phosphate systems to illustrate the data obtained from EPR.
| Paramagnetic Ion | Host Material System | Key EPR Findings | Reference |
| Mn²⁺ | This compound | Identification of Mn²⁺ at both Ca(I) and Ca(II) sites. | researchgate.netpublish.csiro.au |
| Cu²⁺ | This compound Glass | Change in Cu²⁺ coordination from tetragonal to tetrahedral with increasing CuO content. | researchgate.net |
| Gd³⁺ | Synthetic Fluorapatite | Identification of distinct Gd³⁺ centers and weak preference for the Ca2 site. | researchgate.net |
Thermal Analysis Methods for Transformation and Stability
Thermal analysis techniques are essential for understanding the thermal stability, phase transformations, and decomposition behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu It is used to determine the temperatures at which a material decomposes or loses volatile components, such as adsorbed water or waters of crystallization. etamu.edubham.ac.uk
For this compound, TGA is used to assess its thermal stability and to study its dehydration process. In a study of a hydrated this compound series, TGA was performed to determine the number of water molecules of hydration and to establish the steps in the water loss process. bham.ac.uk For amorphous this compound precipitates, TGA, in conjunction with other methods, confirmed the homogeneity of the material, which was shown to crystallize into a pure fluoroapatite phase at 460 °C. researchgate.net
TGA curves of various calcium phosphates typically show an initial weight loss at lower temperatures (below ~200 °C) corresponding to the removal of physically adsorbed water. unam.mxresearchgate.netresearchgate.net A subsequent weight loss at higher temperatures can be attributed to the loss of structural water or the decomposition of other components. unam.mxresearchgate.net For example, some analyses of hydroxyapatite show a total weight loss of around 8.6% up to 925°C, attributed to evaporation and decomposition. dergipark.org.tr The stability of calcium phosphate materials at high temperatures, often up to 1000 °C or more, can be confirmed by the absence of significant weight loss in the TGA curve at these temperatures. researchgate.net
Table 3: Typical Thermal Events for Calcium Phosphate Materials from TGA This table is a generalized representation based on data from various calcium phosphate studies.
| Temperature Range (°C) | Observed Event | Interpretation |
| 25 - 200 | Weight Loss | Removal of physically adsorbed water/moisture. unam.mxresearchgate.net |
| 200 - 450 | Weight Loss | Loss of structural water or decomposition of minor phases. unam.mxresearchgate.netresearchgate.net |
| > 450 | Phase Transition/Decomposition | Crystallization of amorphous phases or decomposition. researchgate.netunam.mx |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature. filab.frnih.govvbcop.orgyoutube.com These methods detect thermal events such as phase transitions (melting, crystallization), glass transitions, and chemical reactions, which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the thermogram. filab.frvbcop.org
For this compound and related materials, DTA and DSC are used to identify crystallization temperatures and other phase transformations. In a study of amorphous this compound, DTA was used alongside TGA to show that the amorphous precipitate crystallizes at 460 °C into a pure fluoroapatite phase. researchgate.net This crystallization event appears as a sharp exothermic peak on the DTA curve.
In studies of fluorophosphate glass systems, DTA has been used to investigate crystallization behavior. The DTA thermograms can show one or more exothermic peaks corresponding to the crystallization of different phases as the glass is heated. researchgate.net DSC studies on other calcium phosphate systems have been used to monitor hydration reactions and the formation of products like calcium hydroxide (B78521) over time, which appear as endothermic decomposition peaks. nih.gov For example, the DTA curve of calcium oxalate (B1200264) monohydrate, a standard reference material, shows distinct endothermic peaks corresponding to dehydration steps and an exothermic peak related to the oxidation of carbon monoxide. vbcop.org Similarly, DTA/DSC analysis of calcium phosphate powders can reveal endothermic peaks related to dehydration and exothermic peaks indicating crystallization. researchgate.net
Table 4: Thermal Events in this compound and Related Systems by DTA/DSC
| Material System | Thermal Event | Temperature (°C) | Type | Interpretation |
| Amorphous this compound | Crystallization | 460 | Exothermic | Transformation into crystalline fluoroapatite. researchgate.net |
| Fluorophosphate Glass | Crystallization | Varies | Exothermic | Formation of crystalline phases from the glass matrix. researchgate.net |
| Hydrated Calcium Phosphates | Dehydration | ~100-400 | Endothermic | Loss of adsorbed and structural water. nih.govresearchgate.net |
| Hydrated Calcium Phosphates | Decomposition | >400 | Endothermic | Decomposition of hydrated phases (e.g., Ca(OH)₂). nih.gov |
Doping, Cation/anion Substitution, and Defect Engineering in Calcium Fluorophosphate
Rare Earth Ion Doping for Luminescent Properties
The substitution of calcium ions (Ca²⁺) with trivalent rare earth ions (RE³⁺) is a common method to induce luminescence in calcium fluorophosphate (B79755). This is facilitated by the similar ionic radii of Ca²⁺ and many RE³⁺ ions. researchgate.net The apatite structure possesses two distinct calcium sites, Ca(I) and Ca(II), with C3 and Cs point group symmetries, respectively, which can be occupied by the dopant ions. fluomin.org
Neodymium (Nd³⁺) Doping and Spectroscopic Behavior
Neodymium-doped calcium fluorophosphate (Nd³⁺:FAP) has been extensively studied as a laser crystal. optica.orgrruff.infonih.gov The Nd³⁺ ions primarily substitute the Ca(II) sites, which have C₁h symmetry. capes.gov.brresearchgate.net This substitution leads to partially polarized fluorescence, excitation, and absorption spectra. optica.orgcapes.gov.brresearchgate.net
Laser oscillations in Nd³⁺:FAP occur at 1.0629 μm in the π polarization (E∥c), which exhibits a gain 2.6 times higher than the σ polarization (E⊥c). nih.govcapes.gov.brresearchgate.net Studies have shown that Nd³⁺:FAP crystals have a significantly higher gain and energy efficiency compared to Nd³⁺-doped yttrium aluminum garnet (YAG) crystals of similar size. optica.orgrruff.infocapes.gov.brresearchgate.net The fluorescence lifetime of Nd³⁺ in FAP is approximately 0.24 msec at 300 K. optica.orgcapes.gov.brresearchgate.net The spectroscopic properties, including absorption and emission spectra, have been thoroughly characterized to understand its laser performance. rruff.inforesearchgate.net
| Property | Value | Reference |
| Laser Wavelength | 1.0629 μm (π polarization) | capes.gov.br, researchgate.net, nih.gov |
| Fluorescence Lifetime (300 K) | 0.24 msec | capes.gov.br, optica.org, researchgate.net |
| Nd³⁺ Substitution Site | Ca(II) (C₁h symmetry) | capes.gov.br, researchgate.net |
| Relative Gain (π vs. σ polarization) | 2.6 | capes.gov.br, researchgate.net, nih.gov |
Erbium (Er³⁺) Doping and Energy Level Analysis
Erbium (Er³⁺) doping in fluorapatite-structured crystals has been investigated to understand its energy level structure and potential for near-infrared applications. researchgate.net A detailed spectroscopic analysis of Er³⁺ in this compound allows for the determination of Judd-Ofelt intensity parameters, which are crucial for predicting the radiative properties of the material. researchgate.net
The analysis of absorption and fluorescence spectra enables the detailed mapping of the crystal-field splitting of the Er³⁺ energy levels. aip.org For instance, in the related strontium fluorapatite (B74983) (Sr₅(PO₄)₃F), crystal-field splitting calculations have shown good agreement with experimental Stark levels. aip.org The majority of Er³⁺ ions are found to occupy sites with Cₛ symmetry. aip.org The study of Er³⁺ in various fluorophosphate glasses also contributes to understanding the influence of the host matrix on the spectroscopic properties. usp.brpreprints.orgmdpi.com
| Parameter | Value (x 10⁻²⁰ cm²) | Reference |
| Ω₂ | 5.86 | researchgate.net |
| Ω₄ | 0.38 | researchgate.net |
| Ω₆ | 0.88 | researchgate.net |
Praseodymium (Pr³⁺) Doping and Crystal Field Splitting
The luminescence of praseodymium (Pr³⁺) in natural this compound has been studied, revealing emissions that can be attributed to Pr³⁺ ions occupying different crystal sites. researchgate.net Time-resolved spectroscopy confirms that, similar to samarium, praseodymium ions likely occupy two non-equivalent crystal sites in the apatite structure. researchgate.net
The Stark splitting of the ³H₆ and ¹D₂ energy levels of the Pr³⁺ ion has been determined in natural apatite. researchgate.net The luminescence from the ³P₀ level can be quenched due to the transfer of excitation energy to lattice vibrations, particularly the carbonate groups that may be present as impurities in natural samples. icm.edu.pl The energy difference between the ³P₀ and ¹D₂ levels is approximately 3580 cm⁻¹, which is close to four times the vibrational energy of carbonate groups. icm.edu.pl
Samarium (Sm³⁺) Doping and Photoluminescence Studies
Samarium (Sm³⁺) doping in this compound results in characteristic orange-red luminescence. nih.govepa.gov Photoluminescence studies of Sm³⁺ in natural apatites and synthetic phosphors have shown that the Sm³⁺ ions can occupy both the Ca(I) and Ca(II) sites. fluomin.orgresearchgate.net The emission spectra typically show distinct lines corresponding to transitions from the ⁴G₅/₂ excited state to lower-lying levels. icm.edu.pl
Time-resolved spectroscopy has confirmed the presence of Sm³⁺ in at least two different crystallographic sites. researchgate.net The luminescence of Sm³⁺ in carbonate-fluor-apatite is similar to that in fluorapatite, with the radiating ⁴G₅/₂ term being well-separated from the next lower level, which minimizes non-radiative relaxation. icm.edu.pl The enhancement of Sm³⁺ photoluminescence can be achieved by co-doping with other ions. nih.gov
| Transition | Wavelength (nm) | Reference |
| ⁴G₅/₂ → ⁶H₇/₂ | 603 | icm.edu.pl |
| Other visible emissions | 560-651 | fluomin.org |
Cerium (Ce³⁺) and Manganese (Mn²⁺) Co-doping Strategies
Co-doping this compound with cerium (Ce³⁺) and manganese (Mn²⁺) has been explored to achieve tunable luminescence and white light emission. researchgate.netrsc.orgdoi.org In this system, Ce³⁺ acts as a sensitizer (B1316253), absorbing UV light and efficiently transferring the energy to Mn²⁺, which acts as the activator. doi.orgresearchgate.net This energy transfer significantly enhances the emission from Mn²⁺. doi.orgresearchgate.net
The emission spectrum of Ce³⁺, Mn²⁺ co-doped FAP can exhibit multiple bands. researchgate.netrsc.org These can include a blue emission from CO₂˙⁻ radical impurities, an ultraviolet emission from Ce³⁺, and a yellow-green emission from Mn²⁺. researchgate.netrsc.orgdoi.org By varying the excitation wavelength, the relative intensities of these emission bands can be modulated, allowing for the generation of tunable light, from blue to white to yellow. researchgate.netrsc.org The Ce³⁺ ions can occupy both the 4f and 6h calcium sites in the FAP host lattice. doi.orgresearchgate.net
Transition Metal Ion Doping (e.g., Cr⁴⁺, Mn²⁺)
Besides rare earth ions, transition metal ions are also used as dopants in this compound to achieve specific luminescent properties.
Chromium (Cr⁴⁺) Doping: The spectroscopic properties of tetravalent chromium (Cr⁴⁺) in this compound (Cr:FAP) have been investigated. aip.org Analytical measurements indicate that chromium exists in the tetravalent state in the FAP lattice. aip.org It is proposed that Cr⁴⁺ substitutes for the P⁵⁺ ion, with charge compensation achieved by the co-doping of Y³⁺ for Ca²⁺. aip.org The absorption and emission spectra have been interpreted based on the crystal-field splitting of Cr⁴⁺ in a tetrahedral symmetry. aip.org
Manganese (Mn²⁺) Doping: Manganese (Mn²⁺) is a well-known activator in various phosphate-based phosphors. nih.gov In this compound, Mn²⁺ doping alone can result in luminescence, but its emission is often significantly enhanced through co-doping with a sensitizer like Ce³⁺, as discussed previously. sci-hub.sedoi.org The d-d transition of Mn²⁺ is spin-forbidden, making direct excitation inefficient. doi.org Therefore, energy transfer from a sensitizer or the host lattice is crucial for bright Mn²⁺ emission. doi.org The emission color of Mn²⁺ can range from green to red depending on the host crystal field. nih.gov In FAP co-doped with Ce³⁺, Mn²⁺ gives a characteristic green to yellow emission. doi.org
| Dopant | Oxidation State | Proposed Substitution Site | Key Spectroscopic Feature | Reference |
| Chromium | Cr⁴⁺ | P⁵⁺ (with Y³⁺ co-doping) | Absorption and emission in the near-infrared | aip.org |
| Manganese | Mn²⁺ | Ca²⁺ | Green-yellow emission (sensitized) | doi.org, sci-hub.se |
Alkali and Alkaline Earth Ion Substitution (e.g., Sr²⁺, Na⁺)
The substitution of alkali and alkaline earth ions into the this compound (Ca₁₀(PO₄)₆F₂) lattice is a key strategy for modifying its properties for various applications. The similar ionic radii and charge of ions like strontium (Sr²⁺) to calcium (Ca²⁺) allow for extensive substitution. nih.govnih.gov
Strontium (Sr²⁺) Substitution: Due to its chemical similarity to calcium, strontium can replace calcium in the crystal lattice, forming strontium-substituted hydroxyapatite (B223615). nih.gov This substitution typically leads to a linear expansion of the lattice constants, which is consistent with the larger ionic radius of Sr²⁺ (0.118 nm) compared to Ca²⁺ (0.100 nm). nih.gov Studies on strontium-substituted hydroxyapatite indicate that at high concentrations, Sr²⁺ preferentially occupies the Ca(II) site, while at lower concentrations (less than 5 at%), it tends to occupy the Ca(I) site. nih.gov The incorporation of strontium can influence crystal morphology. For instance, increasing the concentration of Sr²⁺ dopant in synthetic calcium phosphates can induce a change in crystal shape from plates to more symmetrical hexagonal forms. diva-portal.org This substitution can also enhance the material's bioactivity and stability. researchgate.net
The ability to substitute a wide range of alkali and alkaline earth ions into the this compound structure demonstrates its remarkable compositional flexibility and provides a pathway to tailor its properties for specific technological and biomedical applications. bham.ac.ukgeologyscience.ru
Table 1: Effects of Alkali and Alkaline Earth Ion Substitution in this compound and Related Systems
| Substituting Ion | Host Material | Observed Effects |
| Strontium (Sr²⁺) | Calcium Orthophosphates | Lattice expansion, preferential site occupancy depending on concentration, enhanced bioactivity and stability. nih.govresearchgate.net |
| Strontium (Sr²⁺) | Synthetic Calcium Phosphates | Changes in crystal morphology from plates to hexagonal shapes with increasing concentration. diva-portal.org |
| Sodium (Na⁺) | This compound | Requires charge compensation; influences local environment of phosphate (B84403) groups. optica.orgscispace.com |
| Various Alkaline Earths (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) | Niobium-Phosphate Glasses | Larger ions increase symmetry around Eu³⁺ dopants; Sr²⁺ shows unique behavior due to ionic radius similarity with Pb²⁺. usp.br |
Halide (e.g., Cl⁻, O²⁻) Substitution and Charge Compensation Mechanisms
The apatite structure of this compound is notably tolerant to anionic substitutions in the halide site, which is originally occupied by fluoride (B91410) (F⁻) ions. This allows for the incorporation of other halides like chloride (Cl⁻) and even oxygen (O²⁻), leading to significant modifications of the material's properties. These substitutions are often coupled with charge compensation mechanisms, especially when aliovalent ions are introduced elsewhere in the lattice.
Chloride (Cl⁻) Substitution: The substitution of chloride for fluoride is a well-established phenomenon in apatite-group minerals. geologyscience.ru Due to the larger ionic radius of Cl⁻ (1.81 Å) compared to F⁻ (1.33 Å), its incorporation into the lattice causes an expansion of the unit cell. core.ac.uk This structural change can, in turn, alter the energy levels of dopant ions within the host, leading to shifts in their emission spectra. For instance, in manganese-doped calcium halophosphates, an increased Cl⁻/F⁻ ratio shifts the Mn²⁺ emission to longer wavelengths. core.ac.uk
Oxygen (O²⁻) Substitution: Oxygen can also substitute for fluoride in the apatite lattice, a process that is particularly important for charge compensation when trivalent cations (like Nd³⁺ or Sb³⁺) replace divalent Ca²⁺. optica.orgcore.ac.uk For example, when Nd³⁺ is introduced without an explicit charge compensator, charge neutrality can be maintained by the substitution of O²⁻ for F⁻. optica.org Similarly, in the case of Sb³⁺ doping, charge compensation can be achieved by an O²⁻ ion replacing an adjacent halide ion. core.ac.uk The presence of oxygen-rich fluorapatite has been confirmed in both natural and synthetic samples. geologyscience.ru
Charge Compensation Mechanisms: When a trivalent cation (like a rare-earth ion) substitutes for a divalent Ca²⁺ ion, a positive charge imbalance is created. The crystal structure compensates for this in several ways:
Anion Substitution: As mentioned, an O²⁻ ion can replace a monovalent F⁻ or Cl⁻ ion. optica.orgcore.ac.uk
Cation Vacancies: The creation of a vacancy at a Ca²⁺ site can balance the charge of two trivalent dopant ions. optica.org
Coupled Substitution: A monovalent cation like Na⁺ can substitute for a Ca²⁺ ion simultaneously with the trivalent dopant, maintaining charge balance. optica.org
These substitution and charge compensation mechanisms are crucial in defect engineering of this compound, enabling the tuning of its optical and structural properties for applications such as phosphors for lighting.
Influence of Dopant Concentration on Structural Integrity and Optical Phenomena
The concentration of dopant ions in this compound has a profound impact on both its structural integrity and its optical properties, particularly its luminescence.
Structural Integrity: The introduction of dopant ions, especially those with different ionic radii and charges compared to the host ions, can induce strain in the crystal lattice. At low concentrations, the lattice can typically accommodate these substitutions without significant loss of its structural integrity. However, as the dopant concentration increases, the accumulated strain can lead to a decrease in crystallinity, evidenced by the broadening of X-ray diffraction peaks. bham.ac.uk For example, in the Sr₁₋ₓCaₓPO₃F system, increasing the calcium substitution (x) leads to a noticeable decrease in crystallinity. bham.ac.uk Beyond a certain threshold, the substitution can become so significant that it leads to the formation of a different crystal structure altogether. bham.ac.uk
Optical Phenomena: Dopant concentration is a critical parameter in controlling the luminescent properties of phosphors.
Energy Transfer: In co-doped systems, the concentration of both the sensitizer and the activator ions affects the efficiency of energy transfer between them. For instance, in Sb³⁺ and Mn²⁺ co-doped calcium halophosphate, as the Mn²⁺ concentration increases, the energy transfer from Sb³⁺ to Mn²⁺ becomes more efficient, leading to a decrease in the blue emission from Sb³⁺ and an increase in the orange-red emission from Mn²⁺. core.ac.uk
Spectral Shifts: High concentrations of dopants can sometimes lead to slight shifts in the emission peaks due to alterations in the crystal field environment.
Defect-Related Emission: At low dopant concentrations, broad emission bands related to defects in the host lattice may be more prominent. As the dopant concentration increases, the characteristic sharp emission lines of the dopant ions can become dominant, while the defect-related emission is suppressed. nih.gov
The relationship between dopant concentration and optical properties is complex and crucial for optimizing the performance of this compound-based luminescent materials.
Table 2: Effect of Dopant Concentration on Luminescence Properties
| Dopant System | Host Material | Effect of Increasing Concentration |
| Sb³⁺ | Calcium Halophosphate | Intensity increases to an optimum, then decreases due to concentration quenching. core.ac.uk |
| Mn²⁺ (with Sb³⁺) | Calcium Halophosphate | Enhanced energy transfer from Sb³⁺ to Mn²⁺, increasing Mn²⁺ emission and decreasing Sb³⁺ emission. core.ac.uk |
| Tb³⁺ | Calcium Fluoride | Broad defect-related emission decreases, while characteristic Tb³⁺ emission increases. nih.gov |
| Tb³⁺ | Fluorophosphate Glass | Blue emission (⁵D₃ level) decreases while green emission (⁵D₄ level) increases due to cross-relaxation. tandfonline.comsemanticscholar.org |
Crystallographic Site Preference and Occupancy of Dopant Ions
The crystal structure of this compound, which is of the apatite type, features two distinct crystallographic sites for calcium ions, designated as Ca(I) and Ca(II). These sites have different coordination environments and symmetries, which influences the preferential occupancy of dopant ions substituting for Ca²⁺. optica.orgcore.ac.uk
Ca(I) Site: This site has C₃ point symmetry. Forty percent of the Ca²⁺ ions are located at Ca(I) sites, which are coordinated by six nearby oxygen atoms, with three more at a slightly greater distance. optica.org
Ca(II) Site: This site has a lower C₁h point symmetry. The remaining sixty percent of the Ca²⁺ ions reside in Ca(II) sites. These sites are adjacent to a fluorine ion and are coordinated by nine nearby oxygen atoms in addition to the fluorine. optica.org
The specific site that a dopant ion occupies depends on several factors, including the ion's size, charge, and the synthesis conditions of the crystal. The site preference, in turn, has a significant impact on the spectroscopic properties of the material, as the local crystal field at each site is different.
Dopant Site Preference:
Neodymium (Nd³⁺): In Nd³⁺-doped this compound, polarization data from spectroscopic measurements are consistent with Nd³⁺ ions preferentially substituting for Ca²⁺ at the Ca(II) sites. optica.org
Antimony (Sb³⁺): Evidence suggests that Sb³⁺ ions can occupy both Ca(I) and Ca(II) sites in calcium halophosphates. core.ac.uk
Manganese (Mn²⁺): Similar to Sb³⁺, Mn²⁺ is also believed to substitute for Ca²⁺ in both of the inequivalent calcium sites. core.ac.uk
Gadolinium (Gd³⁺): The site preference for Gd³⁺ can be complex and dependent on concentration and synthesis method. In flux-grown fluorapatite with low Gd³⁺ concentrations (ppm level), there is a marked preference for the Ca(I) site. This has been attributed to the availability of Ca²⁺ vacancies at the Ca(II) site. Conversely, in hydrothermally grown or Gd-rich fluorapatite, Gd³⁺ shows a preference for the Ca(II) site. rruff.info
Europium (Eu³⁺): In Sr₅(PO₄)₃F, which has a similar apatite structure, Eu³⁺ ions have been identified to occupy three distinct crystallographic sites. Site-selective spectroscopy can be used to probe the unique spectral features associated with Eu³⁺ in each of these environments. researchgate.net
Understanding the site preference and occupancy of dopant ions is crucial for interpreting the optical spectra of doped this compound and for designing materials with specific luminescent characteristics. The different crystal fields at the Ca(I) and Ca(II) sites lead to distinct splitting of the dopant's energy levels, resulting in unique excitation and emission spectra for each site.
Spectroscopic Mechanisms and Photophysical Processes in Doped Calcium Fluorophosphate
Electronic Transitions and Energy Level Structure of Dopant Ions
The luminescence of doped calcium fluorophosphate (B79755) is fundamentally governed by the electronic transitions within the dopant ions. When incorporated into the FAP host lattice, typically by substituting Ca²⁺ ions, the energy levels of the dopant ions are influenced by the local crystal field. researchgate.netgeoscienceworld.orgresearchgate.net Apatite has two distinct calcium sites, Ca(1) and Ca(2), which can be substituted by rare-earth elements (REEs). geoscienceworld.orgresearchgate.netmdpi.com The Ca(1) site is coordinated with nine oxygen atoms, while the Ca(2) site is bonded to six oxygen atoms and one fluorine anion. geoscienceworld.orgresearchgate.net This substitution can lead to partially polarized absorption and fluorescence spectra, as observed in Neodymium-doped FAP (Nd³⁺:FAP), where Nd³⁺ ions substitute Ca(II) sites with C₁h symmetry. researchgate.netnih.gov
The electronic structure of these dopant ions, especially trivalent rare-earth ions, is characterized by a complex system of energy levels arising from the 4f electron shell. These 4f orbitals are well-shielded from the crystal field by the outer 5s and 5p electrons, resulting in sharp, line-like absorption and emission spectra, similar to those of free ions. However, the crystal field does cause a splitting of these free-ion energy levels into multiple Stark levels. geoscienceworld.org For instance, in Nd³⁺-doped barium apatite, the 13 free-ion energy levels can split into 60 theoretical Stark levels, though not all are experimentally observed. geoscienceworld.org
Studies on various dopants in FAP have elucidated their specific energy level structures:
Neodymium (Nd³⁺): The energy levels of Nd³⁺ in FAP have been extensively studied. optica.org Fluorescence is observed from the ⁴F₃/₂ state to lower-lying states. researchgate.netresearchgate.net The main laser transition occurs at 1.0629 µm, corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition. researchgate.netoptica.orgresearchgate.net
Erbium (Er³⁺): In Er³⁺:FAP, a spectroscopic analysis has been performed to evaluate its potential as a near-infrared laser material. researchgate.net The Judd-Ofelt model has been applied to determine phenomenological intensity parameters from absorption spectra. researchgate.net Key transitions include the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition around 1.53 µm. researchgate.net
Holmium (Ho³⁺) and Ytterbium (Yb³⁺): In Ho³⁺/Yb³⁺ co-doped FAP, upconversion luminescence is observed, which involves the specific energy level structures of both ions. researchgate.net
Dysprosium (Dy³⁺): Dy³⁺-doped FAP exhibits strong emission bands in the blue (475–500 nm, corresponding to ⁴F₉/₂ → ⁶H₁₅/₂ transitions) and yellow (560–600 nm, from ⁴F₉/₂ → ⁶H₁₃/₂ transitions) regions. geoscienceworld.orgoptica.org
Samarium (Sm³⁺): Sm³⁺-activated apatite shows complex emission bands, with the most intense peak appearing in the 590–620 nm range. geoscienceworld.org These emissions correspond to transitions from the excited state to various ground state levels. geoscienceworld.org
Chromium (Cr⁴⁺): In Cr-doped FAP, chromium has been found to be in a tetravalent state (Cr⁴⁺). aip.org The observed absorption and emission spectra were interpreted based on a Tanabe-Sugano diagram for the 3d² configuration in tetrahedral symmetry. aip.org
The substitution of Ca²⁺ by trivalent rare-earth ions necessitates a charge compensation mechanism, which can be achieved through the creation of calcium vacancies or the substitution of fluorine ions with oxygen ions. optica.org Theoretical studies using density functional theory have shown that the substitution of Ca by REEs like La, Ce, Nd, and Y increases the cell parameters and raises the Fermi level of fluorapatite (B74983), making it easier for the crystal to accept electrons. mdpi.comresearchgate.net
Fundamental Luminescence Mechanisms (e.g., Photoluminescence, Cathodoluminescence)
Luminescence in doped calcium fluorophosphate can be stimulated through various excitation sources, leading to phenomena such as photoluminescence and cathodoluminescence.
Photoluminescence (PL) is the emission of light from the material after it has absorbed photons. In doped FAP, the process begins with the absorption of a photon by the dopant ion, which excites it to a higher energy level. The ion then relaxes non-radiatively to a metastable excited state, from which it returns to a lower energy level or the ground state by emitting a photon. The characteristics of this emitted light depend on the dopant ion and the host lattice.
Fluorophosphate glasses are considered promising photoluminescent materials because they combine the advantages of both fluoride (B91410) and phosphate (B84403) glasses, such as low non-linear refractive index, high solubility for rare-earth ions, and long fluorescence lifetimes. tandfonline.com
Terbium (Tb³⁺): In Tb³⁺-doped fluorophosphate glasses, excitation at 376 nm leads to characteristic blue emissions (from the ⁵D₃ level) and green emissions (from the ⁵D₄ level). tandfonline.comsemanticscholar.org The relative intensities of these emissions are dependent on the Tb³⁺ concentration due to cross-relaxation phenomena. tandfonline.comsemanticscholar.org
Dysprosium (Dy³⁺) and Tin (Sn²⁺): In Sn²⁺-Dy³⁺ co-doped fluorophosphate glasses, energy transfer from Sn²⁺ to Dy³⁺ ions allows for tunable white light emission under UV excitation. optica.org
Thulium (Tm³⁺): Tm-doped CaF₂ crystals exhibit intense optically stimulated luminescence (OSL), a form of photoluminescence where trapped charges from previous irradiation are released by light stimulation. myu-group.co.jp The OSL intensity shows a linear relationship with the absorbed X-ray dose. myu-group.co.jp
Cathodoluminescence (CL) is the emission of light when a material is bombarded with high-energy electrons. This technique is a powerful tool for studying the luminescence properties of minerals like apatite. geoscienceworld.org The process involves the creation of electron-hole pairs by the incident electron beam, followed by energy transfer to the activator ions (dopants), which then luminesce. geoscienceworld.org
Studies on synthetic apatites doped with single rare-earth elements have provided a basis for interpreting the CL spectra of natural apatite. geoscienceworld.org
Cerium (Ce³⁺): Ce³⁺-doped apatite exhibits a light blue luminescence, with CL spectra showing a broad band centered around 440 nm or multiple peaks at 350 and 380 nm, depending on the study. geoscienceworld.org
Praseodymium (Pr³⁺): The CL spectrum of Pr³⁺-doped apatite shows emission bands at 487-488 nm and a strong peak at 592-601 nm, which can be assigned to transitions from the ³P₀ and ¹D₂ levels, respectively. geoscienceworld.org
Samarium (Sm³⁺): Sm-doped apatites display strong, complex CL bands at 558–565 nm, 594–599 nm, and 639–645 nm. geoscienceworld.org
Dysprosium (Dy³⁺): The CL of Dy-doped apatite features two strong emission bands centered at 475 nm and 570 nm. geoscienceworld.org
Analysis of Excitation and Emission Spectra
The excitation and emission spectra are crucial for understanding the energy level structure and luminescence properties of doped this compound.
The excitation spectrum reveals the wavelengths of light that are most efficiently absorbed to produce luminescence at a specific emission wavelength. It often resembles the absorption spectrum, implying that the quantum efficiency is largely independent of the excitation wavelength. optica.org
The emission spectrum shows the intensity of light emitted at different wavelengths when the material is excited by a specific wavelength. The peaks in the emission spectrum correspond to electronic transitions from an excited state to various lower energy levels.
Nd³⁺:FAP:
Excitation: The excitation spectrum for the 1.0629 µm fluorescence line shows multiple absorption bands corresponding to transitions to higher energy levels of the Nd³⁺ ion. researchgate.netoptica.org
Emission: The fluorescence spectra at 300 K are partially polarized. nih.govoptica.org The principal emission line at 1.0629 µm is significantly stronger in π polarization (E||c) than in σ polarization (E⊥c). nih.govoptica.org A large fraction of the emitted energy is concentrated in this single sharp line, which is a distinctive feature compared to Nd³⁺ in many other hosts. optica.org Other observed emission lines correspond to transitions from the ⁴F₃/₂ state to all lower-lying states of the ⁴I manifold. researchgate.netresearchgate.net
Dy³⁺-doped Fluorophosphate Glass:
Excitation: When monitoring the characteristic yellow emission of Dy³⁺ at 575 nm, the excitation spectrum shows several peaks corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. optica.org
Emission: Under UV excitation (e.g., 295 nm), the emission spectra of Sn²⁺-Dy³⁺ co-doped glasses show a broad blue emission band from Sn²⁺ and sharp emission peaks from Dy³⁺. optica.org The Dy³⁺ emissions are attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ (blue, ~480 nm), ⁴F₉/₂ → ⁶H₁₃/₂ (yellow, ~574 nm), and ⁴F₉/₂ → ⁶H₁₁/₂ (red, ~662 nm) transitions. optica.org
Tb³⁺-doped Fluorophosphate Glass:
Excitation: The samples are typically excited around 376 nm. semanticscholar.org
Emission: The emission spectra exhibit bands corresponding to transitions from both the ⁵D₃ and ⁵D₄ excited states. semanticscholar.org The ⁵D₃ → ⁷Fⱼ transitions result in blue emission, while the ⁵D₄ → ⁷Fⱼ transitions produce green emission, with the most prominent peak at 546 nm (⁵D₄ → ⁷F₅). tandfonline.comsemanticscholar.org The relative intensity of the blue and green emissions is highly dependent on the Tb³⁺ concentration. tandfonline.comsemanticscholar.org
Er³⁺:FAP:
Absorption/Excitation: The room-temperature polarization absorption spectrum of Er³⁺ in FAP shows numerous absorption bands across the visible and near-infrared regions. researchgate.net
Emission: The key emission is the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition at ~1.53 µm, which is important for telecommunications and laser applications. researchgate.net The quantum efficiency for this transition in a 1.0 wt % Er³⁺:FAP sample was determined to be 69%. researchgate.net
| Dopant System | Monitored/Excitation Wavelength (nm) | Emission Peak (nm) | Corresponding Transition | Reference |
| Nd³⁺:FAP | Various (Excitation) | 1062.9 | ⁴F₃/₂ → ⁴I₁₁/₂ | researchgate.netoptica.org |
| Sn²⁺-Dy³⁺:FPG | 295 (Excitation) | ~480 | ⁴F₉/₂ → ⁶H₁₅/₂ (Dy³⁺) | optica.org |
| Sn²⁺-Dy³⁺:FPG | 295 (Excitation) | ~574 | ⁴F₉/₂ → ⁶H₁₃/₂ (Dy³⁺) | optica.org |
| Sn²⁺-Dy³⁺:FPG | 295 (Excitation) | ~662 | ⁴F₉/₂ → ⁶H₁₁/₂ (Dy³⁺) | optica.org |
| Tb³⁺:FPG | 376 (Excitation) | 417, 439 | ⁵D₃ → ⁷F₅,₄ | semanticscholar.org |
| Tb³⁺:FPG | 376 (Excitation) | 491, 546, 585, 622 | ⁵D₄ → ⁷F₆,₅,₄,₃ | semanticscholar.org |
| Er³⁺:FAP | Various (Excitation) | ~1530 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | researchgate.net |
Energy Transfer Phenomena between Active Centers
In materials co-doped with multiple types of ions or with a high concentration of a single dopant, energy can be transferred non-radiatively between the ions (active centers). This energy transfer significantly influences the luminescence properties, enabling phenomena like upconversion and cross-relaxation, and can be used to enhance the efficiency of desired emission wavelengths.
Intersite energy transfer occurs between ions located at different crystallographic sites or between a sensitizer (B1316253) ion and an activator ion. The sensitizer absorbs the excitation energy and then transfers it to the nearby activator, which then emits light. This process is particularly useful for enhancing the luminescence of an activator that has a small absorption cross-section.
In Sn²⁺-Dy³⁺ co-doped fluorophosphate glasses, a strong spectral overlap exists between the broad emission band of the Sn²⁺ sensitizer and the excitation bands of the Dy³⁺ activator. optica.org This facilitates an efficient energy transfer process from Sn²⁺ to Dy³⁺, which is confirmed by the decrease in the Sn²⁺ emission lifetime with increasing Dy³⁺ concentration. optica.org The energy transfer mechanism allows for the generation of tunable white light by combining the blue emission from Sn²⁺ with the multi-color emission from Dy³⁺. optica.org Similar energy transfer has been investigated for Pr³⁺ in calcium fluorapatite. capes.gov.br
Upconversion is a process where lower-energy (longer-wavelength) photons are converted into higher-energy (shorter-wavelength) emitted light. This typically involves the absorption of two or more photons by one or more ions. Common mechanisms for upconversion include excited-state absorption (ESA) and energy transfer upconversion (ETU).
In doped FAP and related materials, upconversion has been studied extensively, particularly in systems co-doped with Yb³⁺, which acts as an efficient sensitizer for near-infrared (NIR) radiation around 980 nm.
Ho³⁺/Yb³⁺ co-doped FAP: In these crystals, Yb³⁺ ions absorb 980 nm pump photons and transfer the energy to neighboring Ho³⁺ ions, leading to visible upconversion emission from the Ho³⁺ ions. researchgate.net
Er³⁺-doped systems: Er³⁺ ions are well-known for their upconversion capabilities. tuni.fi In Er³⁺-doped KPb₂Cl₅, infrared excitation around 800 nm (resonant with the ⁴I₉/₂ level) leads to visible upconverted emission from the ²H₉/₂ and ⁴S₃/₂ levels via energy transfer upconversion processes. aps.org These upconversion processes can also be explained by excited-state absorption and cross-relaxation mechanisms. osti.gov The intensity of the upconverted emission (I_UP) is proportional to the nth power of the infrared excitation intensity (I_IR), where n is the number of IR photons required for one upconverted photon emission (I_UP ∝ I_IRⁿ). doi.org
Cross-relaxation is an energy transfer process that occurs between two nearby ions, and it is a major cause of concentration quenching. In this process, an ion in a high excited state transfers part of its energy to a neighboring ion in the ground state, exciting it to an intermediate level. Both ions then typically decay non-radiatively or via emission from lower energy levels. This process becomes more probable as the concentration of dopant ions increases, reducing the average distance between them.
Tb³⁺-doped Fluorophosphate Glass: Cross-relaxation is a dominant mechanism in Tb³⁺-doped systems. semanticscholar.orgnih.gov An excited Tb³⁺ ion in the ⁵D₃ state can transfer energy to a neighboring Tb³⁺ ion in the ⁷F₆ ground state, resulting in both ions ending up in the ⁵D₄ and ⁷F₀ states, respectively (⁵D₃ + ⁷F₆ → ⁵D₄ + ⁷F₀). semanticscholar.org This process quenches the blue emission from the ⁵D₃ level and enhances the green emission from the ⁵D₄ level. semanticscholar.orgnih.gov As the Tb³⁺ concentration increases, the rate of this cross-relaxation increases, leading to a decrease in the intensity of the blue emission and an increase in the green emission. tandfonline.comnih.gov
Er³⁺:FAP: Cross-relaxation energy transfer can also occur between Er³⁺ and other co-dopants like Ce³⁺. The addition of Ce³⁺ can enhance the 1.54 µm fluorescence of Er³⁺ through cross-relaxation. researchgate.net Nonradiative cross-relaxation processes are a primary reason for concentration quenching in rare-earth doped solids. usp.br
Upconversion Processes
Luminescence Quenching Mechanisms (e.g., Concentration Quenching, Thermal Quenching)
Luminescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In doped this compound materials, these mechanisms are critical determinants of luminescent efficiency and are primarily categorized as concentration quenching and thermal quenching.
Concentration Quenching Concentration quenching is a phenomenon where the luminescence intensity decreases after the concentration of the dopant ion exceeds an optimal value. doi.orghilarispublisher.com This effect arises from non-radiative energy transfer between closely spaced activator ions. doi.org As the distance between dopant ions shortens with increasing concentration, the probability of energy migration from an excited ion to an identical, unexcited neighbor increases. This energy can eventually be transferred to a "quenching center," such as a crystal defect or an ion cluster, where it is lost as heat (lattice vibrations) rather than being emitted as light. doi.orggeologyscience.ru
In silicate-substituted fluorapatite doped with Dysprosium (Dy³⁺), luminescence intensity was observed to increase with dopant concentration up to 1 mol%. doi.org Beyond this point, the intensity declined due to concentration quenching. doi.org The primary mechanism for this quenching is the energy transfer between adjacent Dy³⁺ ions. doi.org A similar effect is seen in Terbium (Tb³⁺)-doped gadolinium aluminium sodium fluorophosphate glasses, where the emission intensity increases up to a concentration of 5.0 mol% before the concentration quenching effect becomes dominant. researchgate.net The critical distance for this energy transfer, which leads to quenching, was calculated to be approximately 13 Å for Tb³⁺ ions in certain hosts. researchgate.net The nature of the interaction responsible for quenching, such as dipole-dipole or quadrupole-quadrupole interactions, can be determined by analyzing the relationship between luminescence intensity and dopant concentration. researchgate.net
| Dopant Ion | Host Material | Optimal Concentration | Quenching Mechanism | Source |
|---|---|---|---|---|
| Dy³⁺ | Silicone-substituted Fluorapatite | 1 mol% | Energy transfer between adjacent Dy³⁺ ions | doi.org |
| Tb³⁺ | Gadolinium Aluminium Sodium Fluorophosphate Glass | 5.0 mol% | Non-radiative energy transfer (dipole-dipole interaction) | researchgate.net |
| Tb³⁺ | Y₄Si₂O₇N₂ | 15 mol% | Quadrupole–quadrupole interaction | researchgate.net |
Thermal Quenching Thermal quenching is the reduction of luminescence efficiency as the temperature of the material increases. This process occurs because rising temperatures increase the population of lattice vibrations (phonons), which can interact with the excited electronic states of the dopant ions. This interaction provides a non-radiative pathway for the excited electron to return to the ground state, dissipating its energy as heat instead of emitting a photon. The thermal stability of a phosphor is a crucial parameter for its application, especially in devices that operate at elevated temperatures. For instance, some Tb³⁺-doped phosphors exhibit high thermal stability, retaining 92% of their room-temperature emission intensity at 150°C. researchgate.net The thermal behavior of host materials, such as the glass transition temperature (Tg) and crystallization temperature (Tx), can influence their suitability for luminescent applications. mdpi.com
Investigation of Phonon Sidebands and Zero-Phonon Transitions
The emission and absorption spectra of dopant ions in a solid matrix like this compound are composed of distinct features known as the zero-phonon line (ZPL) and its accompanying phonon sidebands (PSBs). wikipedia.org
The Zero-Phonon Line represents a purely electronic transition between energy levels of the dopant ion without any interaction with the host lattice vibrations (phonons). wikipedia.org It appears as a sharp, narrow line in the spectrum at low temperatures. wikipedia.org
The Phonon Sideband is a broader band that appears adjacent to the ZPL. wikipedia.org It results from an electronic transition that occurs simultaneously with the creation (in absorption) or annihilation (in emission) of one or more phonons in the host lattice. wikipedia.org The energy difference between the ZPL and the peak of the PSB corresponds to the energy of the coupled phonon mode. researchgate.net
The analysis of these features provides significant insight into the electron-phonon coupling strength and the local environment of the dopant ion. In studies of Chromium (Cr⁴⁺)-doped this compound (Cr:FAP), the absorption and emission spectra were interpreted by analyzing the phonon sidebands and zero-phonon transitions at various temperatures. aip.org This analysis was crucial for understanding the crystal-field splitting of the Cr⁴⁺ energy levels within the host. aip.org The intensity distribution between the ZPL and the PSB is highly dependent on temperature; at room temperature, increased thermal energy makes transitions involving phonons more probable, often diminishing the ZPL's intensity relative to the PSB. wikipedia.org
Polarization Effects in Luminescence and Absorption Spectra
In anisotropic host crystals like this compound, which has a hexagonal structure, the absorption and emission of light by dopant ions can be dependent on the polarization of the light relative to the crystallographic axes. This phenomenon is known as polarization.
Research on Neodymium (Nd³⁺)-doped this compound (FAP:Nd) has shown that its fluorescence, excitation, and absorption spectra are partially polarized. researchgate.net This polarization is expected for Nd³⁺ ions substituting for Calcium (Ca²⁺) ions at specific sites (Ca(II)) within the crystal structure, which have low symmetry. researchgate.net The practical implication of this effect is significant for laser applications. Laser oscillations in FAP:Nd occur at a wavelength of 1.0629 μm, and the gain is highly dependent on the polarization. researchgate.net
| Polarization | Orientation | Relative Gain | Source |
|---|---|---|---|
| π polarization | E‖c (Electric field parallel to c-axis) | 2.6x | researchgate.net |
| σ polarization | E⊥c (Electric field perpendicular to c-axis) | 1x | researchgate.net |
The gain for light polarized parallel to the crystal's c-axis (π polarization) is 2.6 times greater than the gain for light polarized perpendicular to the c-axis (σ polarization). researchgate.net This anisotropy dictates the optimal orientation of the crystal in a laser cavity to achieve maximum output power and efficiency.
Fluorescence Decay Kinetics and Lifetime Measurements
Fluorescence decay kinetics describe the temporal evolution of fluorescence intensity following excitation by a short pulse of light. The fluorescence lifetime (τ) is a characteristic time it takes for the number of excited molecules to decrease to 1/e (about 37%) of the initial number. This parameter is intrinsic to the fluorophore and its local environment and is a crucial indicator of the efficiency of the luminescence process. nih.gov
Measurements in doped this compound and related materials reveal how the choice of dopant and its concentration affect the decay dynamics. The decay curve can be a single exponential, indicating a uniform environment for all emitting ions, or multi-exponential, suggesting the presence of multiple distinct sites or complex energy transfer processes. researchgate.nettandfonline.com
For example, in Tb³⁺-doped fluorophosphate glasses, the decay curves for the ⁵D₄ level were found to be single exponential regardless of the dopant concentration. tandfonline.com Interestingly, the measured lifetime increased with higher Tb³⁺ concentration, a behavior attributed to the specific energy transfer dynamics in that system. tandfonline.com In contrast, Ce³⁺-doped fluorophosphate glasses can exhibit non-exponential decay kinetics, indicating the presence of at least two different emission centers. researchgate.net The analysis of decay profiles is also a powerful tool for studying concentration quenching mechanisms, as seen in Dy³⁺-doped fluorapatite. doi.org
| Dopant Ion | Host Material | Lifetime (τ) | Conditions / Notes | Source |
|---|---|---|---|---|
| Nd³⁺ | This compound (FAP) | 0.24 ms (B15284909) | 300 K | researchgate.net |
| Tb³⁺ | Fluorophosphate Glass | 2.65 ms | 0.1 mol% concentration | tandfonline.com |
| Tb³⁺ | Fluorophosphate Glass | 2.95 ms | 4.0 mol% concentration | tandfonline.com |
| Ce³⁺ | Fluorophosphate Glass | 37.6 ns | 0.05 mol% concentration, non-exponential decay | researchgate.net |
| Dy³⁺ | Silicone-substituted Fluorapatite | - | Decay profiles analyzed to study concentration quenching | doi.org |
Theoretical and Computational Investigations of Calcium Fluorophosphate
Density Functional Theory (DFT) Calculations for Electronic Structure and Lattice Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is a cornerstone for understanding the fundamental properties of materials like calcium fluorophosphate (B79755).
DFT calculations have been instrumental in determining the electronic properties and lattice parameters of fluorapatite (B74983) (the mineral name for calcium fluorophosphate). mdpi.com These calculations involve solving the Kohn-Sham equations for a system of electrons, where the complex many-electron problem is simplified into a set of one-electron equations. wikipedia.org The accuracy of DFT calculations relies heavily on the choice of exchange-correlation functionals, which approximate the quantum mechanical interactions between electrons. researchgate.net
Studies on fluorapatite have shown that DFT can accurately predict cell parameters. For instance, after minimization, calculated lattice parameters of a = b = 9.455 Å and c = 6.888 Å were found to have errors of only 0.61% and 0.15%, respectively, when compared to experimental values. mdpi.com The total energy of the stable fluorapatite crystal structure was calculated to be -22,996.01 eV, indicating the stability of the model. mdpi.com
DFT is also used to analyze the electronic band structure and density of states (DOS), which are crucial for understanding the material's electrical and optical properties. analis.com.my The Fermi level, which represents the highest energy level that an electron can occupy at absolute zero temperature, is a key parameter derived from these calculations. mdpi.com For example, investigations into rare-earth element (REE) doped fluorapatite revealed that the substitution of calcium with REEs can shift the Fermi level to higher energies, making the material more likely to accept electrons. mdpi.com
The following table summarizes some of the key findings from DFT studies on this compound and related materials.
| Property | Computational Method | Key Findings |
| Lattice Parameters | DFT with ultrasoft and norm-conserving pseudopotentials | Calculated parameters (a = b = 9.455 Å, c = 6.888 Å) show minimal error compared to experimental data. mdpi.com |
| Electronic Structure | DFT (CASTEP and Dmol³) | Substitution of Ca with REEs increases cell parameters and shifts the Fermi level to higher energies. mdpi.com |
| Bonding Characteristics | Mulliken population analysis | REE–F and REE–O bonds in doped fluorapatites are stronger than Ca–F and Ca–O bonds in the pure crystal. mdpi.com |
Crystal Field Theory and Ligand Field Calculations for Ion Environments
Crystal Field Theory (CFT) and its more advanced version, Ligand Field Theory, are theoretical frameworks used to describe the electronic structure of transition metal ions in coordination complexes. dacollege.orglibretexts.org CFT treats the ligands as point charges that create an electrostatic field, which in turn splits the d-orbitals of the central metal ion into different energy levels. libretexts.org This splitting is crucial for explaining the optical and magnetic properties of doped materials. libretexts.orglibretexts.org
In the context of this compound, these theories are particularly relevant when the material is doped with ions like neodymium (Nd³⁺) or chromium (Cr⁴⁺) to be used as a laser host material. rruff.infoaip.org The local environment of the dopant ion, determined by the surrounding phosphate (B84403) and fluoride (B91410) ions, dictates the crystal field splitting and, consequently, the energy levels available for electronic transitions. libretexts.org
For instance, in Nd³⁺-doped this compound (FAP), the Nd³⁺ ions substitute Ca²⁺ ions, which occupy sites of C₃h symmetry. rruff.info This local symmetry influences the polarization of the fluorescence spectra. rruff.info Similarly, for Cr⁴⁺-doped FAP, it is postulated that Cr⁴⁺ replaces P⁵⁺, and charge balance is achieved by Y³⁺ replacing Ca²⁺. aip.org The crystal-field splitting in this case was analyzed assuming tetrahedral symmetry for the Cr⁴⁺ ion. aip.org
Calculations based on these theories often start with a point-charge lattice-sum to obtain an initial set of crystal-field parameters. These parameters are then refined to match experimental spectroscopic data, such as absorption and emission spectra. aip.orgresearchgate.net
Computational Modeling of Impurity Energy Levels and Transitions
Computational modeling plays a vital role in predicting and understanding the energy levels and electronic transitions of impurity ions within the this compound host. This is particularly important for designing materials with specific optical properties, such as lasers. rruff.info
The Judd-Ofelt theory is a widely used model to analyze the intensities of f-f transitions in rare-earth ions. researchgate.net By applying this theory to the absorption spectra of Er³⁺-doped FAP, phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) can be obtained. researchgate.net These parameters provide insights into the local environment of the erbium ions and are used to calculate radiative decay rates, lifetimes, and branching ratios of electronic transitions. researchgate.net
For example, a spectroscopic analysis of Er³⁺ in FAP yielded the following Judd-Ofelt parameters: Ω₂=5.86×10⁻²⁰ cm², Ω₄=0.38×10⁻²⁰ cm², and Ω₆=0.88×10⁻²⁰ cm². researchgate.net These were then used to determine the radiative lifetime of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, a key transition for near-infrared lasers. researchgate.net
The following table presents data on calculated and observed Stark levels for Er³⁺ in this compound, demonstrating the accuracy of these computational models.
| Manifold | Calculated Stark Levels (cm⁻¹) | Observed Stark Levels (cm⁻¹) |
| ⁴I₁₃/₂ | 6530, 6565, 6610, 6680, 6750, 6800, 6850 | 6532, 6568, 6612, 6681, 6752, 6803, 6854 |
| ⁴I₁₁/₂ | 10230, 10260, 10300, 10350, 10390, 10430 | 10235, 10263, 10305, 10352, 10395, 10433 |
| ⁴I₉/₂ | 12300, 12350, 12400, 12450, 12500 | 12302, 12355, 12403, 12451, 12504 |
| ⁴F₉/₂ | 15200, 15250, 15300, 15350, 15400 | 15205, 15253, 15301, 15354, 15402 |
Data adapted from spectroscopic analysis of Er³⁺ in FAP. researchgate.net
Lattice Dynamics and Vibrational Mode Predictions
Lattice dynamics is the study of the vibrations of atoms in a crystal lattice. ias.ac.in These vibrations, or phonons, are crucial for understanding various material properties, including thermal conductivity and structural stability. aps.org Computational methods are used to predict the vibrational modes of this compound.
The factor-group analysis, based on the crystal's symmetry, can predict the number of Raman and infrared active modes. aps.org For a given crystal structure, this analysis provides the irreducible representations of the vibrational modes. aps.org
More detailed information about the phonon frequencies and their dispersion relations can be obtained from lattice-dynamics calculations. aps.org These calculations often employ models that include short-range overlap forces and long-range Coulomb interactions. ias.ac.in By fitting the model parameters to experimental data, such as elastic constants and optic frequencies, the phonon dispersion curves can be calculated. ias.ac.in
In studies of similar crystal structures, Raman scattering experiments combined with DFT-based calculations have been used to understand the coupling between lattice, spin, and electronic degrees of freedom. aps.org The temperature dependence of phonon frequencies and linewidths can reveal anomalous behavior indicative of such couplings. aps.org
Molecular Dynamics Simulations for Structural Evolution
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structural evolution of materials over time. mdpi.com
In the context of this compound and related materials, MD simulations are used to study processes such as thermal denaturation, structural stability, and the behavior of the material under different conditions. nih.govnih.gov The accuracy of MD simulations depends heavily on the force fields used to describe the interactions between atoms. mdpi.com
For example, MD simulations have been employed to investigate the stability of calcium-binding sites in enzymes, which share similarities with the calcium sites in fluorophosphate. nih.gov These simulations can track the time evolution of atomic positions and identify stable and unstable configurations. nih.gov MD simulations are also used to study the structural evolution of liquid calcium under high pressure, providing insights into changes in atomic structure. researchgate.net
The preparation of glass structures, such as those based on calcium phosphate, is often simulated using a melt-quench method within an MD framework. acs.org This involves heating the material to a high temperature to create a molten state and then rapidly cooling it to form a glass. acs.org The resulting structure can then be analyzed to understand its short-range and medium-range order. acs.org
Advanced Functional Applications in Inorganic Materials Science
Luminescent Materials and Phosphor Development
The flexible crystal structure and controllable chemical composition of apatite-type phosphors, including calcium fluorophosphate (B79755), make them highly suitable for applications in the solid-state lighting and display industries. researchgate.net The ability to host single or co-doped rare-earth ions in different crystallographic positions is key to their functionality. researchgate.net By doping the calcium fluorophosphate host with activator ions, it can absorb high-energy radiation (like UV light) and re-emit it as visible light, a process known as photoluminescence. core.ac.ukiscientific.org
This compound and related halophosphate compounds are widely used as phosphor hosts due to their structural stability, cost-effectiveness, and ease of synthesis. researchgate.net In the field of solid-state lighting, these phosphors are crucial for creating white light-emitting diodes (WLEDs). Typically, a blue or near-ultraviolet (n-UV) LED chip is used to excite the phosphor material, which then emits light at longer wavelengths. chalcogen.ro
By co-doping this compound with ions like divalent Europium (Eu²⁺) and divalent Manganese (Mn²⁺), it is possible to generate phosphors that emit in multiple colors. For instance, under n-UV excitation, Eu²⁺ can produce a blue emission while Mn²⁺ produces an orange emission. researchgate.net The combination of these emissions can be tailored to produce white light. Research on Dy³⁺-doped apatite-type fluorophosphate phosphors has also demonstrated potential for WLEDs, achieving a high color rendering index (Ra) of 92. researchgate.net Similarly, co-doping calcium chlorapatite (a related halophosphate) with Tb³⁺ and Eu³⁺ can produce a single-phase white-emitting phosphor when excited by a 394 nm NUV chip. chalcogen.ro
Table 1: Examples of Dopants in Calcium Halophosphate Phosphors for LED Applications This table is interactive. You can sort and filter the data.
| Host Material | Dopant(s) | Excitation | Emission Color(s) | Application |
|---|---|---|---|---|
| Ca₅(PO₄)₃Cl | Eu²⁺, Mn²⁺ | Near-UV | Blue, Orange | White Light Emission |
| NaCa₃Bi(PO₄)₃F | Dy³⁺ | - | White | W-LEDs |
The fundamental principles that make this compound-based phosphors effective for LEDs also apply to advanced display technologies. Phosphor materials are essential components in various display systems where they convert energy into visible light. iscientific.org Historically, phosphors like zinc sulfide (B99878) were used in cathode ray tubes (CRTs) for televisions and monitors. iscientific.org Today, advanced luminescent materials are critical for developing next-generation displays. This compound can be manufactured into high-purity sputtering targets for use in physical vapor deposition (PVD) processes to create thin films for display and optical applications. americanelements.com The ability to produce vibrant and stable colors by doping with various activators makes these materials suitable for creating the red, green, and blue pixels required for full-color displays.
The efficiency of a phosphor is quantified by its quantum efficiency (QE), which is the ratio of the number of photons emitted to the number of photons absorbed. For photonic devices, maximizing this efficiency is a primary goal. The quantum efficiency of this compound-based phosphors can be optimized by carefully controlling the concentration of dopant ions and the purity of the host material.
A spectroscopic analysis of Erbium-doped this compound (Er³⁺:FAP) determined the quantum efficiency of the 1.53 μm transition to be 69% for a 1.0 wt% Er³⁺ concentration. aip.org In other phosphate-based phosphors, high internal quantum efficiencies (IQE) have been achieved. For example, a novel Na₃CsMg₇(PO₄)₆:Eu²⁺ blue phosphor reached an IQE of 66.4%. rsc.org High IQE values, sometimes exceeding 80%, have also been reported in diphosphate (B83284) structures where the host lattice is designed to keep the activator ions sufficiently separated to prevent concentration quenching—a phenomenon where luminescence intensity decreases at high dopant concentrations. researchgate.net The relationship between the measured absorption spectrum and the excitation spectrum can also indicate if the quantum efficiency is independent of the excitation wavelength. optica.org
Role in Advanced Display Technologies
Laser Host Materials and Optical Amplification Media
Transparent materials with high cationic site densities, such as this compound, serve as excellent hosts for laser-active ions. cambridge.org Neodymium-doped this compound (Nd³⁺:FAP) has been identified as a particularly useful crystalline laser material due to its favorable emission and absorption properties. optica.org It is distinguished by its high gain, high efficiency, and the ability to be grown into large crystals. optica.orgrruff.info
Continuous-wave (CW) lasers require host materials that can efficiently dissipate heat and sustain continuous laser emission. Laser oscillations in Nd³⁺:FAP have been successfully produced at room temperature under excitation from a tungsten lamp, a common CW pump source. optica.orgresearchgate.netcapes.gov.brnih.gov Although the thermal conductivity of Nd³⁺:FAP is lower than that of the widely used Yttrium Aluminum Garnet (YAG:Nd), this can be compensated for by using longer laser rods to reduce the heat input per unit volume for a given output power. optica.orgrruff.info The low anisotropy in its refractive index and thermal expansion is also important for minimizing optical distortion caused by thermal effects during CW operation. optica.org Research has also been conducted on other dopants in similar fluoride (B91410) hosts, such as Ytterbium-doped Calcium Fluoride (Yb:CaF₂), which has demonstrated efficient CW laser operation with multi-watt output power. researchgate.net
This compound has demonstrated exceptional performance as a host material for pulsed laser systems. In pulsed mode, a flash lamp is typically used to excite the laser medium. researchgate.net Studies comparing Nd³⁺:FAP with YAG:Nd have shown that Nd³⁺:FAP crystals exhibit significantly higher gain and efficiency under pulsed excitation. optica.orgrruff.info Specifically, laser tests revealed that Nd³⁺:FAP has four times greater gain per incident pump energy and over one and a half times greater differential energy efficiency than YAG:Nd rods of the same size. researchgate.netcapes.gov.brnih.gov This superior performance is attributed to the intrinsic fluorescence and absorption characteristics of the Nd³⁺:FAP material. optica.org The primary laser transition for Nd³⁺:FAP occurs at a wavelength of 1.0629 μm. researchgate.netcapes.gov.brnih.gov
Table 2: Comparative Laser Performance of Nd³⁺:FAP vs. YAG:Nd This table is interactive. You can sort and filter the data.
| Property | Nd³⁺:FAP (this compound) | YAG:Nd (Yttrium Aluminum Garnet) | Reference |
|---|---|---|---|
| Gain per Incident Pump Energy | 4x greater | Standard | researchgate.net, optica.org, capes.gov.br |
| Differential Energy Efficiency | >1.5x greater | Standard | researchgate.net, optica.org, capes.gov.br |
| Laser Wavelength | 1.0629 μm | ~1.064 μm | researchgate.net |
| Excitation Method | Flash Lamp (Pulsed), Tungsten Lamp (CW) | Standard Laser Pumping | researchgate.net, optica.org |
| Fluorescence Lifetime (300K) | 0.24 msec | - | researchgate.net, optica.org |
Design of Optical Gain Media for Amplifiers
This compound, specifically in its crystalline form known as fluorapatite (B74983) (FAP), has been extensively investigated as a host material for rare-earth ions in the design of optical gain media for lasers and amplifiers. When doped with ions such as neodymium (Nd³⁺), the resulting material (Nd:FAP) exhibits properties that make it a compelling alternative to more common gain media like Nd-doped Yttrium Aluminum Garnet (YAG:Nd).
Research has shown that Nd:FAP crystals can be grown to large sizes and possess a unique combination of spectroscopic characteristics. mdpi.comrsc.orgaascit.org Laser oscillation experiments have demonstrated that Nd:FAP crystals exhibit significantly higher gain per incident pump energy compared to YAG:Nd of equivalent size. mdpi.comaascit.org Specifically, studies report that FAP:Nd can have four times greater gain and over one and a half times the differential energy efficiency of YAG:Nd under pulsed excitation. mdpi.comrsc.org This enhanced performance is attributed to the fluorescence and absorption spectra of Nd³⁺ in the FAP host, where a larger fraction of the emitted quanta is concentrated into a single, principal emission line at 1.0629 µm. mdpi.com
The key laser transition in Nd:FAP occurs at 1.0629 µm and is strongly polarized, with the gain for light polarized parallel to the crystal's c-axis (π polarization) being 2.6 times that of the perpendicular polarization (σ polarization). aascit.org The fluorescence lifetime of the excited state is approximately 0.24 milliseconds at room temperature. mdpi.comaascit.org While the thermal conductivity of YAG:Nd is higher, allowing for more efficient heat removal, the high gain of Nd:FAP means that laser systems can be designed with long, thin rods to manage thermal loading effectively. mdpi.com
In addition to neodymium, other rare-earth dopants have been explored. Strontium fluorophosphate (S-FAP), an apatite structurally similar to FAP, has been doped with ytterbium (Yb³⁺) to create Yb:S-FAP. mdpi.com This material demonstrates a long emission lifetime of 1.26 ms (B15284909) and a high emission cross-section, leading to demonstrated laser slope efficiencies as high as 71% when pumped at 899 nm. mdpi.com Fluorophosphate glasses doped with Nd³⁺ have also been shown to have large peak emission cross-sections, making them promising for near-infrared (NIR) laser applications at 1060 nm. researchgate.net
Table 1: Comparative Properties of Nd-Doped Laser Gain Media
| Property | Nd:Ca₅(PO₄)₃F (Nd:FAP) | Nd:Y₃Al₅O₁₂ (Nd:YAG) |
|---|---|---|
| Laser Wavelength | 1.0629 µm aascit.org | 1.0642 µm mdpi.com |
| Gain (relative) | ~4x higher than YAG:Nd mdpi.comrsc.orgaascit.org | Standard for comparison mdpi.com |
| Fluorescence Lifetime | 0.24 ms mdpi.comaascit.org | 0.23 - 0.27 ms mdpi.com |
| Emission Cross-Section (σₑ) | ~18 x 10⁻¹⁹ cm² mdpi.com | ~8 x 10⁻¹⁹ cm² mdpi.com |
| Thermal Conductivity | ~3x lower than YAG:Nd mdpi.com | 13 W/mK |
Optical Sensing and Detection Technologies
The unique luminescent properties of rare-earth-doped calcium phosphate (B84403) compounds, including fluorophosphates, make them suitable for applications in optical sensing and detection. The apatite crystal structure provides stable host sites for dopant ions, and the luminescence emitted by these ions can be modulated by the presence of specific analytes, forming the basis of a sensing mechanism.
A key example is the use of europium-doped amorphous calcium phosphate (Eu-ACP) nanoparticles as a highly selective and sensitive nanosensor for creatinine (B1669602). researchgate.net Creatinine is a critical biomarker for renal and muscular function. In this application, the luminescence intensity of the Eu-ACP nanoparticles decreases linearly in response to the concentration of creatinine over a specific range (1-120 µM). researchgate.net The nanoparticles exhibit high colloidal stability, maintaining a constant signal for up to four months, which is a significant advantage for clinical functionality. researchgate.net Importantly, the sensor shows high selectivity, with potential interfering species causing no discernible change in the luminescence signal. researchgate.net
Furthermore, research into europium-doped fluorophosphate-based materials has demonstrated their potential in tunable photochromic applications, which could be leveraged for optical information storage and switching technologies. polyu.edu.hk The ability to alter the luminescent properties of the material with light provides a pathway for developing advanced optical devices.
Energy Storage Electrode Materials (e.g., in advanced battery concepts)
While not a conventional electrode material, the this compound apatite structure is gaining attention in advanced energy storage concepts, primarily due to its structural stability and tolerance for ionic substitution. researchgate.net Its applications are emerging not as a primary active material but as a crucial component in electrolytes and at interfaces, particularly in next-generation calcium-ion and solid-state lithium-ion batteries.
The development of calcium-ion batteries, a promising alternative to lithium-ion technology due to calcium's high abundance, is hindered by the lack of suitable electrode and electrolyte materials. polyu.edu.hkdntb.gov.ua Research has shown that open-framework sodium vanadium fluorophosphates can function as exceptionally stable and fast-kinetic hosts for the intercalation of calcium ions (Ca²⁺). polyu.edu.hkdntb.gov.ua This demonstrates the potential of the broader fluorophosphate family as cathode materials. Similarly, studies on the electrochemical decalciation of CaSi₂ and the intercalation of calcium into layered fluorinated sodium iron phosphate underscore the ongoing exploration of phosphate-based hosts. rsc.org
In the field of solid-state lithium batteries, a Cs-doped fluorapatite interfacial layer has been developed to create a stable solid composite electrolyte. researchgate.net This layer effectively enables a dendrite-free anode, a major step toward safer and more reliable solid-state batteries. The apatite structure's ability to accommodate various ions is key to its function. researchgate.net Some studies also suggest the potential of substituted lead fluorapatite compounds in battery applications, citing their electrical conductivity properties. rsc.orgmdpi.com
Transparent Ceramics and Glass-Ceramics for Optical Applications
This compound and related fluoride compounds are excellent candidates for the fabrication of transparent ceramics and glass-ceramics, which combine the optical properties of single crystals with the manufacturing advantages and robustness of ceramics. These materials are used in lasers, optical windows, and other photonic devices. researchgate.net
Transparent Nd-doped fluorapatite (Nd:FAP) ceramics with a hexagonal crystal structure have been successfully fabricated. mdpi.com By using advanced liquid-phase nanopowder synthesis and spark plasma sintering (SPS) techniques, it is possible to produce a highly dense ceramic with an average grain size of just 140 nm. mdpi.com This fine-grained microstructure, significantly smaller than the lasing wavelength, minimizes birefringent scattering and allows for high optical transmittance. An Nd:FAP ceramic with a thickness of 0.8 mm has demonstrated an in-line transmittance of 87%. mdpi.com Laser oscillation has been successfully demonstrated in these randomly oriented non-cubic ceramics, a significant achievement in the field. mdpi.com
Similarly, highly transparent ceramics have been made from other doped fluorides like Yb:CaF₂ and Er:CaF₂ using methods like hot-pressing of co-precipitated nanoparticles. researchgate.netacs.org For instance, 5 at.% Yb:CaF₂ ceramics can achieve an in-line transmittance of 92.0% at a wavelength of 1200 nm. researchgate.net
Glass-ceramics containing calcium fluoride (CaF₂) nanocrystals within a silica-based glass matrix also exhibit promising optical properties. rsc.org These materials can be fabricated to be highly transparent (60-70% in the visible region) by matching the refractive index of the glass matrix to that of the precipitated CaF₂ crystals. rsc.org The low phonon energy environment of the fluoride nanocrystals is particularly advantageous for doping with rare-earth ions, enhancing their luminescence efficiency for various photonic applications. rsc.orgscirp.org
Table 2: Optical Transmittance of Fluorapatite and Fluoride-Based Transparent Ceramics
| Material Composition | Fabrication Method | Sample Thickness | Wavelength | In-Line Transmittance |
|---|---|---|---|---|
| Nd:FAP Ceramic | Spark Plasma Sintering mdpi.com | 0.8 mm | 1063 nm | 87% mdpi.com |
| 5 at.% Yb:CaF₂ Ceramic | Hot Pressing researchgate.net | 1.0 mm | 1200 nm | 92.0% researchgate.net |
| 5 at.% Er:CaF₂ Ceramic | Hot Pressing acs.org | Not specified | Visible & NIR | ~85% acs.org |
| 5SCS Glass-Ceramic | Melt-Quench & Heat Treat rsc.org | Not specified | Visible Region | 60-70% rsc.org |
Advanced Inorganic Catalyst Substrates
Fluorapatite (FAP) and the broader family of apatite compounds have emerged as a versatile and sustainable class of materials for heterogeneous catalysis. acs.org Their utility stems from the presence of both acidic and basic sites on the crystal surface, which can be tuned through compositional changes and doping. mdpi.comaascit.org The acidic sites are typically associated with Ca²⁺ ions and phosphate groups, while the basic sites arise from F⁻ ions and oxygen atoms in the phosphate groups. mdpi.com
This dual functionality allows FAP to catalyze a wide range of organic reactions. For example, sodium-modified fluorapatite (Na/FAP), prepared by impregnating FAP with sodium nitrate (B79036), acts as a mild, efficient, and reusable catalyst for C-C bond-forming reactions like the cross-aldol condensation. nih.gov Fluorapatite itself has been used successfully for Knoevenagel condensations, Michael additions, and the synthesis of α,β-unsaturated arylsulfones. aascit.org
The performance and properties of FAP catalysts can be further enhanced by creating nanostructured materials and introducing dopants. Samarium-doped fluorapatite (Sm-FAp) nanoparticles, synthesized via co-precipitation, have shown excellent catalytic efficiency in the synthesis of 1,2,4-triazoles, achieving high yields in short reaction times. mdpi.comrsc.org Furthermore, copper-fluorapatite has been developed as a recyclable, ligand-free heterogeneous catalyst for the arylation of phenols. rsc.org The apatite structure can also serve as a robust support for other catalytic materials, such as in iron oxide encapsulated by copper-apatite, which creates a magnetically separable nanocatalyst. americanelements.com The use of calcium phosphates as a catalyst support in processes like Fischer-Tropsch synthesis allows for tuning of the acid-base properties to control product selectivity.
Radiation Detection Materials (e.g., Scintillators for X-ray or Gamma-ray Detection)
This compound and related materials are promising candidates for radiation detection, particularly as scintillators. A scintillator absorbs high-energy radiation, such as X-rays or gamma rays, and converts the energy into pulses of visible light, which are then detected by a photosensor. acs.orgsciencesource.com The key properties for a good scintillator include high light yield, fast response (short decay time), and high density for efficient radiation absorption. nih.gov
Fluorophosphate glasses doped with cerium (Ce³⁺) have been specifically developed as scintillators. rsc.org When modified with gadolinium (Gd³⁺), these glasses exhibit high density (ρ ≈ 4 g/cm³) and efficient energy transfer from Gd³⁺ to Ce³⁺ ions. rsc.org This energy transfer favors the fast (decay time τ ≈ 24 ns) and efficient emission from Ce³⁺, making the material promising for high-speed radiation detectors, such as those used in medical diagnostics. rsc.org The response to X-ray excitation, combined with the high density, makes these glasses particularly suitable for applications where a fast and intense signal is crucial. rsc.org
Transparent ceramics based on calcium phosphate have also been investigated. nih.gov Antimony-doped calcium phosphate transparent ceramics show a broad emission peak around 500 nm in their scintillation spectra, with decay time constants of 1.2 and 7.9 µs. nih.gov While not fluorophosphate, europium-doped calcium fluoride (CaF₂(Eu)) is a well-known scintillator crystal with a high light output. sciencesource.com Its low effective atomic number makes it especially suited for detecting beta particles with high efficiency. The principles demonstrated in these related fluoride and phosphate systems highlight the potential of designing this compound-based materials for tailored scintillation applications.
Table 3: Scintillation Properties of (Fluoro)Phosphate-Based Materials
| Material | Dopant | Emission Peak | Decay Time | Key Application |
|---|---|---|---|---|
| Gd-modified Fluorophosphate Glass | Ce³⁺ | ~380-400 nm | ~24 ns rsc.org | Fast X-ray Detection rsc.org |
| Calcium Phosphate Ceramic | Sb³⁺ | ~500 nm nih.gov | 1.2 µs, 7.9 µs nih.gov | X-ray Detection nih.gov |
| Calcium Fluoride Crystal | Eu²⁺ | 435 nm | 940 ns | Beta Particle & Phoswich Detectors |
Future Directions and Emerging Research Avenues for Calcium Fluorophosphate
Exploration of Novel Synthesis Pathways for Nanostructured Calcium Fluorophosphate (B79755)
The development of advanced materials is intrinsically linked to the methods used for their synthesis. For calcium fluorophosphate, a significant area of current research focuses on the creation of nanostructured forms of the compound, which can exhibit enhanced properties compared to their bulk counterparts.
Several innovative techniques are being explored to produce nanostructured this compound with controlled morphology and size. These methods include:
Sol-gel synthesis: This method allows for precise control over the composition and homogeneity of the resulting material at a molecular level. It is a low-temperature process that can yield high-purity, nanostructured powders.
Microwave-assisted solution combustion synthesis (MASCS): This rapid synthesis technique can produce fluorapatite (B74983) nanoparticles within minutes. By adjusting reaction parameters, unique nanostructures such as nanotubes, nanowhiskers, and hexagonal crystals can be formed.
Precipitation methods: Continuous precipitation techniques using buffer solutions are being developed to produce nearly pure nano-fluorapatite with controlled pH during synthesis. nhr-verein.de This method has the potential for precise and continuous production of nano-powders. nhr-verein.de
Biomimetic mineralization: This approach mimics the natural formation of biological apatite to create nanostructured calcium phosphates. acs.org One study demonstrated the in-situ mineralization of calcium phosphate (B84403) on the surface of phycocyanin to improve its thermal stability. acs.org
These novel synthesis pathways are critical for tailoring the properties of this compound for specific applications, from biomedical engineering to advanced functional materials.
Development of Multi-Functional this compound Composites
To enhance the functionality and applicability of this compound, researchers are actively developing composite materials that integrate it with other components. These composites aim to combine the inherent properties of this compound with the unique characteristics of other materials to create multi-functional systems.
Emerging research in this area includes:
Polymer-based composites: this compound is being incorporated into biodegradable polymer matrices to create scaffolds for bone tissue engineering. mdpi.comca.gov For instance, highly porous fluorapatite/β-1,3-glucan composites have been developed and characterized for their potential in bone regeneration. mdpi.com
Glass-ceramic composites: Fluorapatite glass-ceramics are being investigated for dental applications due to their aesthetic properties and biocompatibility. mdpi.com These materials can be engineered to have unique nanomorphologies, such as flower-like crystals, which can promote cell differentiation. mdpi.com
Composites for environmental remediation: Self-assembled fungus-flexible fiber composite microspheres have been combined with microbially induced calcium precipitation to efficiently remove fluoride (B91410), nitrate (B79036), and calcium from wastewater. nih.gov In this process, fluoride is primarily removed in the form of calcium fluoride and this compound. nih.gov
Rechargeable dental composites: To address the issue of limited ion release in dental fillings, novel rechargeable composites containing nanoparticles of amorphous calcium phosphate are being developed. These materials can be recharged with calcium and phosphate ions to provide long-term protection against tooth decay.
The development of these multi-functional composites is expanding the utility of this compound into new and diverse technological fields.
Advanced Characterization Techniques for In-Situ Studies
Understanding the formation and behavior of this compound at a fundamental level is crucial for designing new materials with tailored properties. Advanced characterization techniques, particularly those that allow for in-situ monitoring, are providing unprecedented insights into the crystallization and transformation processes of calcium phosphates.
Key techniques being employed include:
In-situ Raman Spectroscopy: This non-invasive technique allows for the continuous monitoring of phase transitions in real-time. It has been used to study the transformation of amorphous calcium phosphate to crystalline hydroxyapatite (B223615), revealing the temporal evolution of the mineralogy. nih.gov
In-situ X-ray Diffraction (XRD): Time-resolved energy dispersive X-ray diffraction (EDXRD) enables the observation of crystallization, crystal growth, and phase changes as a function of temperature. rsc.orgcnr.it This is particularly useful for studying the thermal crystallization of amorphous calcium phosphates. rsc.org
In-situ Liquid-Phase Transmission Electron Microscopy (LP-TEM): This powerful technique allows for the real-time imaging of nucleation and growth processes in solution. It has been used to visualize the mineralization process of calcium phosphate, confirming that it occurs via particle attachment. nih.gov
In-situ Flow Cell Platforms: Customized flow cells are being developed to study crystallization processes under conditions that mimic biological environments. rsc.org These platforms, often combined with techniques like atomic force microscopy (AFM), allow for the dynamic monitoring of crystal formation and the influence of various inhibitors. rsc.orgnih.gov
These advanced in-situ characterization methods are essential for unraveling the complex mechanisms of this compound formation and for guiding the synthesis of new materials with desired characteristics.
Theoretical Prediction and Design of New this compound-Based Materials
In parallel with experimental work, theoretical and computational approaches are becoming increasingly important in the design and prediction of novel materials based on this compound. These methods allow for the exploration of new compositions and structures, accelerating the discovery of materials with enhanced properties.
Current research in this area includes:
Density Functional Theory (DFT) Calculations: DFT is being used to investigate the structural, electronic, and electrochemical properties of fluorophosphate materials. For example, it has been employed to study the potential of NaKFePO4F as a high-performance cathode material for Na/K-ion batteries and to explore transition metal replacements for vanadium in sodium-ion battery cathodes. nhr-verein.deresearchgate.net
Computational Design of Optical Materials: First-principles calculations and evolutionary algorithms are being used to design new nonlinear optical materials. Researchers are exploring fluorophosphates as alternatives to phosphates to achieve enhanced optical properties, such as larger birefringence, for applications in deep-ultraviolet technologies. researchgate.net
Modeling of Ion Mobility: Theoretical investigations are being conducted to understand the mobility of ions within intercalation structures, which is crucial for the development of high-performance battery materials. google.com
Prediction of Material Properties: Machine learning models, such as attention-based graph neural networks, are being developed to accurately predict the properties of electrode materials, including the voltage of fluorophosphate-based battery frameworks. capes.gov.br
These theoretical and computational tools are enabling a more rational and efficient design of new this compound-based materials for a wide range of advanced applications.
Expansion into Unexplored Materials Science Applications
While this compound has been extensively studied for biomedical applications, its unique properties are now being explored for a broader range of uses in materials science.
Emerging and less-explored application areas include:
Catalysis: Calcium phosphates, including fluorophosphate, are being investigated as novel support materials for catalysts. Their tunable acid-base properties, which can be adjusted by varying the calcium/phosphate ratio, offer the potential to control product selectivity in catalytic processes like Fischer-Tropsch synthesis.
Environmental Remediation: Beyond the removal of fluoride, nitrate, and calcium from wastewater, calcium phosphate materials are being used for the stabilization of heavy metals in contaminated soils and industrial dust. ca.govnih.gov
Optical Materials and Lasers: Neodymium-doped this compound (FAP:Nd) has been shown to be a high-gain laser material. optica.org Its optical properties, including partially polarized fluorescence and absorption spectra, make it a promising candidate for various laser applications. optica.org Additionally, the optical properties of this compound doped with other ions, such as divalent manganese and tetravalent chromium, are being studied. aps.orgaip.org
Energy Storage: Fluorophosphate compounds are being actively researched as cathode materials for next-generation batteries, including sodium-ion and calcium-ion batteries. nhr-verein.denhr-verein.depolyu.edu.hkrsc.org Open-framework sodium vanadium fluorophosphates have shown promise as ultrastable and fast-kinetic hosts for calcium ion intercalation. polyu.edu.hk
Coatings and Fertilizers: this compound is used in coatings to clean metal surfaces and in the production of special glass. alfa-chemistry.com It is also a primary raw material for phosphate fertilizers. alfa-chemistry.com
This expansion into new application domains highlights the versatility of this compound and points towards a future where this compound plays a significant role in a variety of advanced technologies.
Q & A
Q. What are the common synthesis methods for calcium fluorophosphate, and what challenges arise in achieving phase purity?
this compound is typically synthesized via solid-state reactions or sol-gel methods. However, maintaining phase purity is challenging due to decomposition into competing phases like LiSICON or OLIVINE under suboptimal conditions. Key parameters include sintering temperature, reaction time, and precursor ratios. For example, excessive heating during solid-state synthesis can promote phase segregation, while sol-gel methods require precise pH control to avoid amorphous intermediates. Monitoring via X-ray diffraction (XRD) and thermal analysis (TGA/DSC) is critical to validate phase stability .
Q. What structural features define this compound, and how do they influence its properties?
this compound adopts an apatite-like hexagonal structure with two non-equivalent Ca²⁺ sites: Ca(I) (trigonal symmetry) and Ca(II) (rhombic symmetry). These sites influence dopant incorporation (e.g., Mn²⁺ or Sb³⁺), which affects optical and electrochemical properties. Structural analysis via XRD and electron paramagnetic resonance (EPR) reveals preferential substitution at Ca(I) sites due to symmetry compatibility, as observed in Mn²⁺-doped samples .
Q. How is this compound utilized in environmental applications, such as fluoride removal?
this compound can induce crystallization of fluoride ions via chemical precipitation in water treatment. The process involves optimizing pH (6–8), Ca/P molar ratios, and co-existing ions (e.g., PO₄³⁻) to form stable fluorophosphate complexes. Flow-through reactors with controlled nucleation sites enhance crystallization efficiency, as demonstrated in pilot-scale studies .
Advanced Research Questions
Q. How can electron paramagnetic resonance (EPR) elucidate the local environment of Mn²⁺ dopants in this compound?
EPR spectra of Mn²⁺-doped this compound reveal axial symmetry parameters (e.g., g = 2.0005, D = 428 Gauss), consistent with Mn²⁺ occupying Ca(I) sites. The spin Hamiltonian analysis distinguishes contributions from crystal field splitting and hyperfine interactions. Powder pattern simulations further confirm site preference by matching experimental line shapes to theoretical models for trigonal vs. rhombic symmetry .
Q. What experimental strategies mitigate phase impurities during sol-gel synthesis of this compound?
Phase purity can be improved by:
- Precursor selection : Using fluorinated precursors (e.g., NH₄F) to minimize F⁻ loss during calcination.
- Sintering control : Stepwise heating (e.g., 300°C for organic removal, 800°C for crystallization) to prevent premature phase transitions.
- Additives : Introducing chelating agents (e.g., citric acid) to homogenize metal ion distribution in the gel phase .
Q. How do porosity and morphology impact the electrochemical performance of this compound in battery applications?
Nanoporous structures enhance ionic diffusion and reduce charge-transfer resistance, critical for lithium-ion battery cathodes. Morphology-controlled synthesis (e.g., hydrothermal growth of nanorods) increases surface area, improving capacity retention. Porosity analysis via BET and electron microscopy correlates pore size distribution (2–50 nm) with cycling stability .
Q. What contradictions exist in interpreting luminescence centers in doped this compound, and how can they be resolved?
Discrepancies arise in assigning emission bands to specific dopant sites (e.g., Mn²⁺ vs. Sb³⁺). Combining EPR, photoluminescence (PL) spectroscopy, and density functional theory (DFT) calculations clarifies the role of crystal field splitting and charge compensation mechanisms. For instance, Mn²⁺ emission at 580 nm is attributed to ⁴T₁→⁶A₁ transitions, while Sb³⁺ exhibits UV-excited broad bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
